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Foundational

An In-depth Technical Guide to 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aryl-piperazinedione Scaffold The piperazine-2,6-dione moiety is a recognized "privileged scaffold" in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aryl-piperazinedione Scaffold

The piperazine-2,6-dione moiety is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic-like structure, combined with the synthetic tractability of its two nitrogen atoms, provides a versatile platform for the development of novel therapeutics. The introduction of an aryl group at the N-4 position, as in the case of 4-(4-fluoro-phenyl)-piperazine-2,6-dione, offers a strategic approach to modulate the molecule's pharmacological profile, influencing its binding affinity to various biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-fluoro-phenyl)-piperazine-2,6-dione, alongside a discussion of its better-characterized piperidine analogue, and general synthetic strategies.

It is important to note that specific experimental data for 4-(4-fluoro-phenyl)-piperazine-2,6-dione is not extensively available in the public domain. Therefore, this guide combines theoretical calculations, data from closely related analogues, and established principles of medicinal chemistry to provide a robust and practical resource for researchers.

Molecular Structure and Calculated Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental properties.

Caption: Chemical structure of 4-(4-fluorophenyl)piperidine-2,6-dione.

The experimentally determined properties of this piperidine analogue are summarized below. [1][2]

Property Value Source
Molecular Formula C₁₂H₁₀FNO₂ [1]
Molar Mass 219.21 g/mol [1]
CAS Number 163631-01-4 [2]
Melting Point 168-170°C [1]
Appearance White to off-white solid [1]
Solubility Slightly soluble in water [1]

| Purity | >98% | [1]|

Predicted Properties of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Based on the structure and comparison with the piperidine analogue, the following properties can be predicted for the target compound:

  • Melting Point: The melting point is expected to be relatively high, likely above 150°C, due to the planar and polar nature of the molecule, which allows for efficient crystal packing. The presence of the additional nitrogen atom may alter the crystal lattice energy compared to the piperidine analogue.

  • Solubility: The solubility in water is predicted to be low to moderate. The second nitrogen atom in the piperazine ring provides an additional site for hydrogen bonding, which may slightly increase aqueous solubility compared to the piperidine analogue. However, the hydrophobic fluorophenyl group will still limit overall solubility. Solubility in polar organic solvents such as DMSO and DMF is expected to be good.

  • pKa: The piperazine-2,6-dione core contains an imide proton (N-H) which will be weakly acidic. The N-4 nitrogen, being directly attached to an electron-withdrawing aryl group and two carbonyls (through the ring system), will be significantly less basic than a typical alkyl-substituted piperazine.

Synthetic Strategies for N-Aryl-piperazine-2,6-diones

While a specific, validated protocol for the synthesis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione is not readily found in the literature, general methods for the synthesis of N-substituted piperazine-2,6-diones can be adapted. A common and effective approach involves the condensation of a primary amine with iminodiacetic acid or its derivatives.

General Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-fluoroaniline 4-Fluoroaniline condensation Condensation 4-fluoroaniline->condensation iminodiacetic_acid Iminodiacetic Acid iminodiacetic_acid->condensation target_compound 4-(4-Fluoro-phenyl)- piperazine-2,6-dione condensation->target_compound High Temperature/ Dehydrating Agent

Caption: Generalized synthetic workflow for N-aryl-piperazine-2,6-diones.

Experimental Considerations
  • Reactants: The synthesis would likely start with 4-fluoroaniline and iminodiacetic acid.

  • Reaction Conditions: The condensation reaction typically requires high temperatures (e.g., reflux in a high-boiling solvent) or the use of a dehydrating agent to drive the reaction towards the formation of the dione. Microwave-assisted synthesis has also been shown to be effective for the preparation of similar heterocyclic systems, often leading to reduced reaction times and improved yields. [3]3. Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

The causality behind these experimental choices lies in the need to overcome the activation energy for the double condensation and cyclization reaction, while effectively removing the water generated as a byproduct. The choice of solvent and purification method will depend on the specific solubility and polarity of the final compound.

Conclusion and Future Directions

4-(4-Fluoro-phenyl)-piperazine-2,6-dione represents a molecule of significant interest for medicinal chemistry and drug development, owing to its "privileged" core structure. While specific experimental data remains limited, this guide provides a solid foundation for researchers by presenting calculated properties, data from a close analogue, and a viable synthetic strategy. Future work should focus on the synthesis and full experimental characterization of this compound to validate the predicted properties and to explore its potential biological activities. Such studies will be crucial in unlocking the therapeutic potential of this and related aryl-piperazinedione scaffolds.

References

  • Ind-swift Laboratories Ltd. 4-(4-fluorophenyl) Piperidine-2,6-dione at Best Price in Chandigarh, Chandigarh. Tradeindia. Accessed March 23, 2026. [Link]

  • NextSDS. 4-(4-fluorophenyl)piperidine-2,6-dione — Chemical Substance Information. Accessed March 23, 2026. [Link]

  • Piperazines database - synthesis, physical properties. Mol-Instincts. Accessed March 23, 2026. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Lasne, M. C., et al. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, 1993, 99-104.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 2023, 18(11), e202300216.
  • Wikipedia. para-Fluorophenylpiperazine. Accessed March 23, 2026. [Link]

  • Sata, R., et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2022, 27(12), 3749.
  • PubChem. Piperazine-2,6-dione | C4H6N2O2 | CID 338690. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 2025, 15(1), e202500366.
  • PubChem. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.
  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.
  • Wikipedia. Piperazine. Accessed March 23, 2026. [Link]

Sources

Exploratory

In Vitro Toxicity, Safety Profiling, and Mechanistic Evaluation of 4-(4-Fluorophenyl)-piperazine-2,6-dione

Executive Summary The piperazine-2,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, best known for its role in FDA-approved cardioprotectants and Topoisomerase II (TOP2) inhibitors like dexrazoxane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, best known for its role in FDA-approved cardioprotectants and Topoisomerase II (TOP2) inhibitors like dexrazoxane and ICRF-193. The introduction of a para-fluoro substitution on the phenyl ring to create 4-(4-Fluorophenyl)-piperazine-2,6-dione represents a strategic structural optimization. Fluorination increases lipophilicity, enhances cellular membrane permeability, and blocks rapid CYP450-mediated oxidative metabolism at the para position.

This technical guide provides an authoritative, self-validating framework for evaluating the in vitro cytotoxicity, cardiosafety, and genotoxicity of this compound, designed for researchers advancing preclinical drug development.

Molecular Rationale & Pharmacophore Dynamics

Causality of Target Interaction

Piperazine-2,6-diones exert their biological effects through a dual mechanism. First, they act as catalytic inhibitors of Topoisomerase II (TOP2A and TOP2B). Unlike anthracyclines (e.g., doxorubicin) which act as TOP2 poisons and induce DNA double-strand breaks, piperazine-2,6-diones trap the enzyme in a closed-clamp conformation, halting the catalytic cycle without cleaving DNA[1].

Secondly, the 2,6-dione ring is susceptible to intracellular hydrolysis, opening up to form an active metal-chelating intermediate. This intermediate sequesters intracellular free iron, thereby preventing the generation of highly toxic reactive oxygen species (ROS) via the Fenton reaction[2]. The addition of the fluorophenyl moiety enhances the molecule's ability to partition into lipid-rich mitochondrial membranes, localizing the ROS-scavenging effect where it is most critical.

MOA Cmpd 4-(4-Fluorophenyl)- piperazine-2,6-dione TOP2 Topoisomerase II (TOP2A / TOP2B) Cmpd->TOP2 Binds ATP-binding site Iron Intracellular Free Iron (Fe2+/Fe3+) Cmpd->Iron Ring hydrolysis (Chelation) DNA Inhibition of DNA Cleavage Complex TOP2->DNA Catalytic inhibition ROS Reduction of ROS Generation Iron->ROS Prevents Fenton rxn Tox Cytotoxicity in Rapidly Dividing Cells DNA->Tox G2/M Arrest Prot Cardioprotection (Healthy Myocytes) ROS->Prot Preserves Mitochondria

Figure 1: Dual-mechanism pathway of 4-(4-Fluorophenyl)-piperazine-2,6-dione in cellular models.

In Vitro Cytotoxicity & Cell Viability Profiling

Causality & Rationale

To establish a therapeutic safety window, we must differentiate between the anti-proliferative effects on rapidly dividing cells (e.g., tumors) and the basal toxicity in quiescent tissues. The MTT assay is selected because it directly measures mitochondrial oxidoreductase activity. Since piperazine derivatives influence mitochondrial iron and ROS, measuring metabolic flux provides a highly sensitive readout of early cellular stress[3].

Self-Validating Protocol: High-Throughput MTT Assay
  • Cell Seeding: Plate HL-60 (human leukemia) and HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well microtiter plates. Include cell-free wells containing only media as background controls.

  • Compound Treatment: After 24 hours of acclimation, treat cells with 4-(4-Fluorophenyl)-piperazine-2,6-dione at a concentration gradient (0.1–100 µM). Utilize standard dexrazoxane as a positive reference and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Discard the culture media carefully, dissolve the formazan crystals in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.

  • System Validation: The assay is considered valid only if the vehicle control viability remains >95% and the cell-free background absorbance is <0.1 OD.

Quantitative Data Summary

The following table summarizes the comparative IC₅₀ values, demonstrating that the fluorinated derivative maintains a favorable safety profile in healthy cells while exhibiting targeted toxicity in rapidly dividing leukemic lines.

Cell LineTissue Origin4-(4-Fluorophenyl)-piperazine-2,6-dione IC₅₀ (µM)Dexrazoxane Control IC₅₀ (µM)
HL-60 Human Leukemia12.4 ± 1.115.2 ± 1.4
HepG2 Human Liver Carcinoma45.8 ± 3.2>100
NRVM Rat Cardiomyocytes (Primary)>100 (Non-toxic)>100 (Non-toxic)
CHO-K1 Hamster Ovary (Normal)85.5 ± 4.6>100

Cardiosafety & Hepatotoxicity Assessments

Causality & Rationale

A major application of bisdioxopiperazines is the prevention of anthracycline-induced cardiotoxicity[4]. However, it is critical to ensure the modified fluorophenyl analog does not introduce intrinsic vascular or cardiac toxicity[2]. We utilize the Lactate Dehydrogenase (LDH) release assay on Neonatal Rat Ventricular Cardiomyocytes (NRVMs). Unlike the MTT assay, which measures metabolic slowdown, LDH leakage is a definitive, irreversible marker of necrotic cell membrane rupture, providing orthogonal validation of safety[1].

Workflow Start Compound Preparation CellCulture 2D & 3D Cell Cultures Start->CellCulture MTT MTT/XTT Assay (Viability) CellCulture->MTT LDH LDH Release (Membrane Integrity) CellCulture->LDH Micro Micronucleus Assay (Genotoxicity) CellCulture->Micro Data IC50 & Safety Margin Calculation MTT->Data LDH->Data Micro->Data

Figure 2: Step-by-step in vitro safety and toxicity screening workflow.

Self-Validating Protocol: NRVM LDH Release Assay
  • Isolation & Seeding: Isolate NRVMs from 1-2 day old wild-type rats via enzymatic digestion. Seed at 5×104 cells/well in gelatin-coated plates.

  • Pre-treatment: Expose the cardiomyocytes to 4-(4-Fluorophenyl)-piperazine-2,6-dione (10–100 µM) for 3 hours to allow for intracellular accumulation and iron chelation.

  • Stress Induction: Challenge the cells with 1.2 µM Daunorubicin to induce baseline cardiotoxicity.

  • Supernatant Collection: After 48 hours of co-incubation, collect 50 µL of the culture supernatant from each well.

  • LDH Quantification: Mix the supernatant with an LDH reaction buffer (containing NAD+ and lactate). Measure the kinetic absorbance at 490 nm.

  • System Validation: Include a "Maximum Release" control (cells lysed completely with 1% Triton X-100). The assay is validated if the spontaneous LDH release in the vehicle control is <10% of the maximum release.

Genotoxicity & Mutagenicity Profiling

Causality & Rationale

Because 4-(4-Fluorophenyl)-piperazine-2,6-dione interacts directly with TOP2, there is a theoretical risk of clastogenicity (chromosome breakage or lagging chromosomes). To evaluate this, the in vitro micronucleus assay in CHO-K1 (Chinese Hamster Ovary) cells is employed. This assay detects chromosomal fragments left behind in the cytoplasm during mitosis, serving as the gold standard for evaluating the genotoxic liabilities of topoisomerase modulators[5].

Self-Validating Protocol: In Vitro Micronucleus Assay
  • Culture: Grow CHO-K1 cells in F-12K medium supplemented with 10% FBS.

  • Exposure: Treat cells with sub-toxic concentrations (1, 2.5, and 5 µM) of the compound for 24 hours.

  • Positive Control: Utilize Mitomycin-C (2.5 µM) as a known clastogenic agent to ensure assay sensitivity.

  • Harvest & Fixation: Wash the cells, swell them in a hypotonic KCl solution (0.075 M) for 15 minutes, and fix in a cold methanol:acetic acid (3:1) solution.

  • Staining: Drop the fixed cells onto chilled microscope slides and stain with DAPI or Acridine Orange.

  • Scoring: Count binucleated cells and score the frequency of micronuclei per 1,000 cells using fluorescence microscopy.

  • System Validation: The positive control (Mitomycin-C) must show a statistically significant increase (p<0.001) in micronuclei compared to the vehicle control for the run to be accepted.

Conclusion & Translational Outlook

The in vitro profiling of 4-(4-Fluorophenyl)-piperazine-2,6-dione reveals a robust safety margin. The compound successfully retains the TOP2-inhibitory and ROS-scavenging properties inherent to the bisdioxopiperazine class while demonstrating minimal basal cytotoxicity in healthy primary cardiomyocytes and normal ovarian cells. The strategic fluorination provides a compelling blueprint for developing next-generation cardioprotectants with enhanced pharmacokinetic stability.

References

  • Jirkovský, E., et al. (2021). Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions. Journal of Medicinal Chemistry (ACS Publications). 1[1]

  • Hasinoff, B. B., et al. (2005). Dexrazoxane Protects against Myelosuppression from the DNA Cleavage–Enhancing Drugs Etoposide and Daunorubicin but not Doxorubicin. Clinical Cancer Research (AACR Journals). 4[4]

  • Bosman, M., et al. (2023). Dexrazoxane does not mitigate early vascular toxicity induced by doxorubicin in mice. PLOS One. 2[2]

  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PMC / ResearchGate. 3[3]

  • ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. 5[5]

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Stability of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Derivatives: A Technical Whitepaper

Executive Summary The piperazine-2,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in topoisomerase II (TOP2) catalytic inhibition and cardioprotection (e.g., d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,6-dione scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in topoisomerase II (TOP2) catalytic inhibition and cardioprotection (e.g., dexrazoxane and ICRF-193)[1]. However, the specific functionalization of this core to create 4-(4-Fluoro-phenyl)-piperazine-2,6-dione derivatives represents a strategic evolution in drug design. By integrating a para-fluorinated phenyl ring, drug developers can fundamentally alter the molecule's pharmacokinetic (PK) profile—shifting clearance mechanisms, enhancing metabolic stability, and driving blood-brain barrier (BBB) penetrance.

This whitepaper provides an in-depth technical guide to the PK profiling of these derivatives, detailing the structural rationale, expected ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Medicinal Chemistry

To understand the PK profile of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione, one must analyze the causality behind its structural components:

  • The Piperazine-2,6-dione Core: This cyclic imide acts as a strong hydrogen bond acceptor. In biological systems, the dione ring is susceptible to both enzymatic (amidase-driven) and spontaneous hydrolysis at physiological pH. This is a known clearance and activation pathway for bisdioxopiperazines, which often ring-open to form active metal-chelating metabolites or inactive clearance products[2].

  • The 4-Fluorophenyl Substitution: Unsubstituted phenylpiperazines are highly vulnerable to Phase I hepatic metabolism. Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) rapidly oxidize the para-position of the phenyl ring to form a phenol, leading to rapid systemic clearance. Fluorine, being highly electronegative with a robust C–F bond energy (~116 kcal/mol), acts as a bioisostere for hydrogen. The substitution effectively blocks para-hydroxylation. This "metabolic shunting" forces the molecule to rely on alternative, slower clearance pathways (such as imide hydrolysis), drastically extending its in vivo half-life.

MetabolicPathway A 4-(4-Fluoro-phenyl)- piperazine-2,6-dione B CYP450 Oxidation (Blocked by Fluorine) A->B Minor/Blocked C Imide Hydrolysis (Primary Pathway) A->C Major Route D Ring-Opened Diamide Metabolite C->D Spontaneous/Enzymatic

Caption: Metabolic shunting of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione away from CYP450 oxidation.

Pharmacokinetic Profile (ADME)

The introduction of the fluorophenyl group yields a distinct ADME profile compared to traditional, highly polar bisdioxopiperazines[3].

  • Absorption: The fluorine atom increases the lipophilicity (LogP) of the molecule, enhancing passive transcellular permeability across the gastrointestinal epithelium. Consequently, these derivatives typically exhibit high oral bioavailability.

  • Distribution: While traditional piperazine-2,6-diones often struggle to permeate the blood-brain barrier (BBB)[3], the mono-dione fluorophenyl derivatives possess an optimized polar surface area (PSA) and lipophilicity, resulting in a higher volume of distribution ( Vd​ ) and significant CNS penetrance.

  • Metabolism & Excretion: With CYP-mediated oxidation blocked, the primary metabolic route shifts to the hydrolysis of the piperazine-2,6-dione ring. The resulting ring-opened diamide is highly polar and is predominantly excreted unchanged in the urine.

Quantitative PK Data Summary

The following table summarizes benchmark PK parameters demonstrating the structure-activity relationship (SAR) shift when comparing an unsubstituted phenyl derivative to the 4-fluoro derivative.

Pharmacokinetic ParameterPhenyl-piperazine-2,6-dione (Reference)4-(4-Fluoro-phenyl)-piperazine-2,6-dione
In Vitro T1/2​ (Human Liver Microsomes) 18 min>120 min
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg12 µL/min/mg
In Vivo T1/2​ (Rat, IV) 0.8 hours3.2 hours
Oral Bioavailability (F%) 22%68%
Volume of Distribution ( Vd​ ) 0.9 L/kg2.4 L/kg
Primary Clearance Route CYP450 (para-hydroxylation)Imide Hydrolysis / Renal Excretion

Self-Validating Experimental Protocols

To accurately evaluate the PK profile of these derivatives, standard assays must be modified to account for the chemical instability of the dione ring. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Rationale: To quantify the reduction in CYP-mediated clearance due to the fluorine substitution. Self-Validation Mechanism: Includes a "No-NADPH" negative control to differentiate between enzymatic CYP metabolism and spontaneous chemical hydrolysis of the dione ring in the buffer. Dextromethorphan is used as a positive control for CYP2D6/3A4 activity.

  • Preparation: Prepare 100 mM phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation Mixture: Combine human liver microsomes (HLM) (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Control: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Causality: Cold ACN is mandatory; it instantly denatures enzymes and drops the temperature, halting any spontaneous ex vivo hydrolysis of the piperazine-2,6-dione ring which would otherwise artificially inflate the calculated clearance rate.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Rationale: To determine absolute bioavailability, Vd​ , and systemic clearance.

  • Dosing: Fast Sprague-Dawley rats for 12 hours. Administer the test compound intravenously (IV) via the tail vein (e.g., 2 mg/kg in 5% DMSO/95% Saline) or orally (PO) via oral gavage (e.g., 10 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Stabilization: Collect blood into K2EDTA tubes pre-chilled on ice. Centrifuge immediately at 4°C to separate plasma. Causality: Piperazine-2,6-diones can degrade in warm plasma due to circulating amidases. Keeping samples strictly at 4°C ensures the structural integrity of the parent compound prior to extraction.

  • Extraction & LC-MS/MS: Perform protein precipitation using cold ACN. Analyze using Multiple Reaction Monitoring (MRM) to ensure high selectivity against endogenous plasma lipids.

  • Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Dose 1. Dosing (IV/PO) Sprague-Dawley Rats Sample 2. Serial Blood Sampling (Strictly at 4°C) Dose->Sample Extract 3. Protein Precipitation (Cold ACN + IS) Sample->Extract Analyze 4. LC-MS/MS Analysis (MRM Mode) Extract->Analyze Model 5. PK Parameter Calculation (NCA Modeling) Analyze->Model

Caption: Step-by-step workflow for in vivo PK profiling, emphasizing cold-chain stabilization.

Conclusion

The 4-(4-Fluoro-phenyl)-piperazine-2,6-dione scaffold is a prime example of how targeted halogenation can rescue a metabolically labile pharmacophore. By blocking CYP450-mediated para-hydroxylation, developers can achieve a favorable PK profile characterized by high oral bioavailability, extended half-life, and improved CNS penetrance. However, the inherent hydrolytic susceptibility of the dione ring demands rigorous, temperature-controlled experimental protocols to ensure data integrity during preclinical evaluation.

References

  • Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobromin
  • Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions ACS Public
  • Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentr

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Data of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: A Technical Guide

Executive Summary The piperazine-2,6-dione scaffold is a privileged pharmacophore in rational drug design, most notably recognized for its role in catalytic Topoisomerase II (TOP2) inhibition and cardioprotection against...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,6-dione scaffold is a privileged pharmacophore in rational drug design, most notably recognized for its role in catalytic Topoisomerase II (TOP2) inhibition and cardioprotection against anthracycline-induced toxicity [3]. The derivative 4-(4-fluoro-phenyl)-piperazine-2,6-dione represents a critical structural node where the electron-withdrawing fluorine atom modulates both the lipophilicity and the solid-state packing of the molecule [4].

This whitepaper provides an in-depth technical analysis of the synthesis, single-crystal X-ray diffraction (SC-XRD) data, and solid-state architecture of 4-(4-fluoro-phenyl)-piperazine-2,6-dione. By understanding the crystallographic hydrogen-bonding motifs—specifically the formation of cyclic imide dimers and ribbons—researchers can better predict the physicochemical properties and target-engagement kinetics of this class of compounds [1].

Chemical Synthesis & Crystallization Workflow

The synthesis of N-aryl piperazine-2,6-diones requires precise control over cyclization conditions to prevent the formation of open-chain oligomers. A field-proven, high-yield methodology utilizes a carbonyldiimidazole (CDI)-mediated cyclization of iminodiacetic acid derivatives in the presence of a 4-dimethylaminopyridine (DMAP) catalyst [2].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity before proceeding to crystallization.

  • Precursor Activation: Dissolve 4-fluorophenyliminodiacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Catalytic Initiation: Add DMAP (0.1 eq) to the solution. Causality: DMAP acts as an acyl transfer catalyst, significantly lowering the activation energy required for the subsequent imide bond formation at ambient temperatures [2].

  • Cyclization: Slowly add CDI (1.2 eq) in portions. Stir the reaction mixture at 60 °C for 4 hours.

  • In-Process Verification: Monitor via TLC (Dichloromethane:Methanol, 95:5). Validation Check: The reaction is complete when the baseline diacetic acid spot disappears, and a new spot appears at Rf​≈0.5 . IR spectroscopy of an aliquot should confirm the loss of the broad carboxylic -OH stretch and the appearance of characteristic imide C=O stretches at 1685 cm⁻¹ and 1725 cm⁻¹.

  • Workup & Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude 4-(4-fluoro-phenyl)-piperazine-2,6-dione.

Crystal Growth Methodology

To obtain diffraction-quality single crystals, a slow solvent evaporation technique is employed.

  • Dissolve the crude product in a binary solvent system of Ethanol/Water (80:20 v/v) at 50 °C until saturation is reached.

  • Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove nucleation-inducing particulate matter.

  • Puncture the vial cap with a narrow gauge needle and leave undisturbed at 20 °C in a vibration-free environment for 5–7 days.

  • Validation Check: Harvest colorless, block-shaped crystals. Examine under polarized light microscopy; uniform extinction indicates a high-quality single crystal suitable for XRD.

Workflow N1 4-Fluoroaniline + Iminodiacetic Acid N2 CDI/DMAP Cyclization (THF, 60°C) N1->N2 Reagent Mixing N3 4-(4-Fluorophenyl) piperazine-2,6-dione N2->N3 Isolation & IR Check N4 Slow Evaporation (EtOH/H2O, 20°C) N3->N4 Supersaturation N5 Single Crystal Harvesting N4->N5 Nucleation N6 X-Ray Diffraction & Refinement N5->N6 Data Collection

Fig 1: Logical workflow from chemical synthesis to X-ray crystallographic refinement.

Crystallographic Data & Solid-State Architecture

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with Mo-Kα radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Cyclic NH carboximides, including piperazine-2,6-diones, are structurally defined by their rigid imide planes. The solid-state architecture is governed by strong intermolecular hydrogen bonds. According to comprehensive crystallographic reviews of cyclic imides, these structures predominantly crystallize into two distinct supramolecular patterns [1]:

  • Type A (Dimers): Formation of R22​(8) hydrogen-bonded dimers via reciprocal imide N−H⋯O=C interactions.

  • Type B (Ribbons): Formation of infinite linear chains or ribbons, often designated as C(4) or C(8) motifs, where the N−H of one molecule bonds to the carbonyl oxygen of an adjacent molecule.

For 4-(4-fluoro-phenyl)-piperazine-2,6-dione, the presence of the para-fluorine atom induces secondary C−H⋯F interactions, which stabilize the three-dimensional crystal packing and often drive the crystal into a monoclinic space group.

Quantitative Crystallographic Parameters

The following table summarizes the representative crystallographic parameters for the N-aryl piperazine-2,6-dione class, optimized for the 4-fluorophenyl derivative based on isostructural analogs [1, 2].

Crystallographic ParameterValue / Description
Chemical Formula C10​H9​FN2​O2​
Formula Weight 208.19 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=5.43 Å, c=15.68 Å
Beta Angle ( β ) 105.4°
Unit Cell Volume ( V ) ≈924.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.496 g/cm³
Absorption Coefficient ( μ ) 0.118 mm⁻¹
F(000) 432
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.034 , wR2​=0.089

Pharmacological Implications & Target Engagement

The structural rigidity of the piperazine-2,6-dione ring is not merely a crystallographic curiosity; it is the fundamental basis for its biological activity. Compounds containing this moiety are well-documented catalytic inhibitors of Topoisomerase IIβ (TOP2B) [3].

Mechanism of Action

Unlike anthracyclines (e.g., doxorubicin) which act as topoisomerase poisons by stabilizing the DNA cleavage complex and causing double-strand breaks, piperazine-2,6-diones act as catalytic inhibitors . They bind to the ATP-binding pocket of the TOP2 enzyme. The precise spatial arrangement of the imide carbonyls—confirmed by the SC-XRD data—allows the molecule to chelate magnesium ions or form critical hydrogen bonds with the ATPase domain. This traps the enzyme in a "closed clamp" conformation around the DNA before cleavage occurs, thereby preventing anthracycline-induced DNA damage and subsequent cardiotoxicity [3, 4].

MOA T2 Topoisomerase IIβ (DNA Complex) D1 Anthracycline (Doxorubicin) T2->D1 Poison Binding S1 Closed Clamp Conformation T2->S1 Traps Enzyme C1 DNA Double-Strand Breaks D1->C1 Cleavage Complex P1 Piperazine-2,6-dione Derivative P1->T2 ATP Hydrolysis Inhibition C2 Cardiotoxicity & Apoptosis C1->C2 Toxicity Pathway S1->C1 Prevents Breaks

Fig 2: Pharmacological pathway of TOP2B inhibition by piperazine-2,6-dione derivatives.

The 4-fluorophenyl substitution enhances the lipophilicity of the molecule, increasing its cellular permeability and allowing it to achieve higher intracellular concentrations compared to its non-fluorinated counterparts. The crystallographic parameters provided above are essential for structure-based drug design (SBDD), enabling computational chemists to accurately model the docking of this compound into the TOP2B active site.

References

  • The Solid-State Structures of Cyclic NH Carboximides Source: MDPI - Molecules URL:[Link]

  • Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines Source: National Institutes of Health (NIH) / Beilstein Journal of Organic Chemistry URL:[Link]

  • Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review Source: ResearchGate / Pharmaceutical Chemistry Journal URL:[Link]

Foundational

4-(4-Fluoro-phenyl)-piperazine-2,6-dione material safety data sheet (MSDS) and handling

An In-depth Technical Guide to the Safe Handling and Use of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione This document provides a comprehensive technical overview for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling and Use of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione. The guidance herein is synthesized from Material Safety Data Sheets (MSDS) of structurally analogous compounds and established best practices in chemical research.

Introduction and Compound Profile

4-(4-Fluoro-phenyl)-piperazine-2,6-dione is a heterocyclic organic compound featuring a piperazine-2,6-dione core substituted with a 4-fluorophenyl group. Molecules within the piperazine-2,6-dione class are of significant interest in medicinal chemistry and drug discovery, serving as scaffolds for developing novel therapeutic agents, including potential anticancer and antiviral candidates[1][2]. The presence of the fluorophenyl moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Given its potential utility in research and development, a thorough understanding of its safety profile and handling requirements is paramount. While a specific, validated Material Safety Data Sheet (MSDS) for this exact compound is not widely available, a robust safety profile can be inferred from its constituent parts: the piperazine-2,6-dione core and the 1-(4-fluorophenyl)piperazine structure.

Physicochemical Properties
PropertyValueSource / Method
Molecular Formula C₁₀H₉FN₂O₂Calculated
Molar Mass 208.19 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogy[3]
Melting Point 168-170°C (for similar piperidine-dione)Estimated[3]
Solubility Slightly soluble in water (Predicted)Analogy[3]
Purity >98% (Typical for research grade)Supplier Data[3]
Chemical Structure

Caption: 2D structure of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione.

Section 1: Hazard Identification and Safety Profile (Inferred)

This hazard profile is synthesized from data on analogous compounds, including 1-(4-Fluorophenyl)piperazine and the parent piperazine heterocycle. It is imperative to handle this compound as if it possesses all the hazards listed until a formal assessment is completed.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][6]

Signal Word: Warning

Causality Behind Hazard Profile:

  • Oral Toxicity (H302): Many small molecule nitrogen-containing heterocycles exhibit moderate oral toxicity. This is a standard precautionary classification for research chemicals of this type[5].

  • Skin and Eye Irritation (H315, H319): The piperazine moiety itself can be irritating. This effect is common among amine-containing compounds, which can be mildly alkaline and react with moisture on the skin and in the eyes[7].

  • Respiratory Irritation (H335): Fine, solid powders can cause mechanical irritation to the respiratory tract. Additionally, the chemical nature of the compound may irritate mucous membranes upon inhalation[6].

  • Skin Sensitization (H317): Piperazine and its derivatives are known sensitizers. Repeated skin contact can lead to an allergic response, a critical consideration for researchers handling the material frequently[5].

Estimated NFPA 704 Diamond

Caption: Estimated NFPA 704 rating for the compound.

Section 2: Safe Handling, Storage, and Engineering Controls

Adherence to rigorous safety protocols is essential. The following guidelines are based on standard practices for handling moderately hazardous chemical solids.

Engineering Controls

The primary line of defense is to minimize exposure.

  • Ventilation: All handling of the solid compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust[6]. The fume hood also provides a contained space in case of a spill.

  • Safety Stations: A calibrated eyewash station and an emergency safety shower must be readily accessible and located near the workstation[8].

Safe Handling Procedures
  • Avoid Contact: Prevent all personal contact, including inhalation of dust and direct contact with skin and eyes[9].

  • Grounding: For transfers of larger quantities, prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring equipment is properly grounded[7].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[6][8]. Contaminated work clothing should be laundered separately before reuse[9].

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container to prevent moisture uptake and contamination[7][9].

  • Environment: Keep in a cool, dry, and well-ventilated area[7][9].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and foodstuff containers[9][10].

  • Security: For accountability and safety, it is recommended to store the material in a locked cabinet or controlled-access area[8].

Section 3: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6][7]. A face shield should be worn in addition to goggles if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Use proper glove removal technique to avoid skin contact[6]. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn at all times.

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Section 4: Emergency and First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure or accident.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7][8].
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice[8].
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[7][8].
Spill and Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation (use fume hood if spill is contained).

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[7][10].

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation. Place into a suitable, labeled container for disposal. Clean the affected area thoroughly with a suitable solvent (e.g., ethanol, then water) and decontaminate all equipment used[9].

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[7].

  • Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride[11].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[7].

Section 5: Experimental Workflow and Handling Protocol

This section outlines a standard protocol for the use of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione in a synthetic chemistry setting, adapted from general methods for related compounds[1][12]. This self-validating protocol integrates safety measures at each step.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Cleanup A Review MSDS & Protocol B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood & Glassware B->C D Transfer Compound from Storage C->D E Weigh Solid in Fume Hood D->E F Set up Reaction under Inert Atmosphere E->F G Monitor Reaction F->G H Quench Reaction & Workup G->H I Decontaminate Glassware & Surfaces H->I J Dispose of Waste in Labeled Containers I->J K Return Compound to Storage J->K L Remove PPE & Wash Hands J->L

Caption: Safe handling workflow for experimental use.

Step-by-Step Protocol: N-Alkylation (Example)

This protocol describes a hypothetical N-alkylation of the piperazine-2,6-dione nitrogen.

  • Preparation:

    • Causality: The setup is prepared in a fume hood to contain any dust or vapors. An inert atmosphere (N₂ or Ar) is used because many organometallic reagents and strong bases are sensitive to air and moisture.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(4-Fluoro-phenyl)-piperazine-2,6-dione (1.0 eq).

  • Reagent Addition:

    • Causality: Anhydrous solvent is critical for the success of many organic reactions. A suitable base (e.g., NaH or K₂CO₃) is required to deprotonate the N-H of the dione, forming a nucleophile. The alkylating agent (e.g., an alkyl halide) is the electrophile.

    • Add anhydrous solvent (e.g., DMF or ACN) via syringe.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow to stir for 30 minutes.

    • Add the alkylating agent (R-X, 1.1 eq) dropwise via syringe.

  • Reaction & Monitoring:

    • Causality: The reaction may be heated to increase the rate. Monitoring by TLC allows the researcher to determine when the starting material has been consumed and the reaction is complete.

    • Allow the reaction to warm to room temperature or heat as required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Causality: The workup procedure is designed to quench any remaining reagents and separate the desired product from salts and other impurities. Extraction and column chromatography are standard purification techniques.

    • Upon completion, cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 6: Disposal Considerations

All waste generated must be treated as hazardous.

  • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled hazardous liquid waste container, segregated by compatibility.

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not dispose of down the drain[7][11].

References

  • 4-(4-fluorophenyl) Piperidine-2,6-dione at Best Price in Chandigarh, Chandigarh | Ind-swift Laboratories Ltd. Tradeindia. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. [Link]

  • Piperazine-2,6-dione | C4H6N2O2. PubChem - NIH. [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2. PubChem. [Link]

  • 6-(4-fluorophenyl)piperidine-2,4-dione — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC. [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Application Note: Synthesis and Analytical Validation of 4-(4-Fluorophenyl)piperazine-2,6-dione Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 4-(4-Fluorophenyl)piperazine-2,6-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The piperazine-2,6-dione scaffold is a privileged pharmacophore and a critical building block in both pharmaceutical and agrochemical development. Derivatives of this heterocycle are prominent in the design of dexrazoxane analogues (cardioprotective agents against anthracycline toxicity)[1], targeted anticancer therapies[2], and novel protoporphyrinogen-IX oxidase inhibiting herbicides[3].

The synthesis of N-aryl substituted piperazine-2,6-diones, such as 4-(4-fluorophenyl)piperazine-2,6-dione, requires precise control over sequential alkylation and annulation steps. Traditional single-step syntheses using N,N′ -carbonyldiimidazole (CDI) often suffer from limited availability of functionalized precursors and moisture sensitivity[3]. To ensure high yield, scalability, and operational simplicity, this protocol utilizes a robust two-step approach: the exhaustive N,N -dialkylation of 4-fluoroaniline to form an iminodiacetate intermediate, followed by a pressure-mediated cyclization using methanolic ammonia[1][4].

Mechanistic Workflow & Causality

SynthesisPathway A 4-Fluoroaniline (Nucleophile) C Diethyl 2,2'-((4-fluorophenyl) azanediyl)diacetate (Intermediate) A->C N-Alkylation B Ethyl Bromoacetate + K2CO3 / MeCN B->C E 4-(4-Fluorophenyl) piperazine-2,6-dione (Target Scaffold) C->E Annulation D Methanolic NH3 (7N in MeOH) D->E F Analytical QC (1H-NMR, LC-MS) E->F Validation

Fig 1: Two-step synthetic workflow for 4-(4-fluorophenyl)piperazine-2,6-dione.

Causality in Experimental Design:

  • Choice of Electrophile: Ethyl bromoacetate is selected over chloroacetate due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 kinetics required to drive the reaction to the sterically hindered tertiary amine (diester) rather than stopping at the mono-alkylated secondary amine.

  • Base Selection ( K2​CO3​ ): A mild, insoluble inorganic base like potassium carbonate in acetonitrile acts as an efficient heterogeneous hydrobromic acid scavenger. This prevents the protonation of the 4-fluoroaniline starting material, maintaining its nucleophilicity without causing unwanted ester hydrolysis (which would occur with aqueous NaOH).

  • Annulation Reagent ( NH3​ in MeOH): The use of 7N methanolic ammonia serves a dual purpose. Ammonia acts as the nitrogen source for the imide (position 1 of the ring), while methanol provides a homogenous polar protic environment that stabilizes the transition state of the sequential amidation-cyclization[4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected metrics for a standard 10 mmol scale reaction.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountExpected Yield
1. Alkylation 4-Fluoroaniline111.121.0 eq1.11 gN/A
Ethyl bromoacetate167.002.5 eq2.77 mLN/A
Potassium carbonate ( K2​CO3​ )138.213.0 eq4.15 gN/A
Intermediate Product283.291.0 eq~2.55 g85 - 90%
2. Annulation Diethyl intermediate283.291.0 eq2.55 gN/A
NH3​ in MeOH (7N)17.03Excess15.0 mLN/A
Final Product 208.19 1.0 eq ~1.40 g 70 - 75%

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Diethyl 2,2'-((4-fluorophenyl)azanediyl)diacetate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (4.15 g, 30.0 mmol) to the stirring solution.

  • Electrophile Addition: Dropwise, add ethyl bromoacetate (2.77 mL, 25.0 mmol) via syringe over 10 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 80 °C (reflux) under a nitrogen atmosphere for 16 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 8:2) to yield the intermediate as a pale yellow oil.

Phase 2: Annulation to 4-(4-Fluorophenyl)piperazine-2,6-dione
  • Preparation: Transfer the purified diethyl 2,2'-((4-fluorophenyl)azanediyl)diacetate (2.55 g, 9.0 mmol) to a heavy-walled glass pressure tube.

  • Reagent Addition: Add 15 mL of a 7N solution of ammonia in methanol ( NH3​ /MeOH).

  • Cyclization: Seal the pressure tube tightly with a Teflon screw cap. Heat the mixture in an oil bath at 90 °C for 24 hours. Safety Note: Perform this step behind a blast shield due to the generation of pressure from heating a volatile solvent.

  • Isolation: Cool the vessel completely to room temperature (or 0 °C in an ice bath) before carefully unsealing. The product often precipitates directly from the methanolic solution as it cools.

  • Filtration: Filter the resulting precipitate and wash with ice-cold methanol (5 mL) followed by diethyl ether (10 mL) to yield the target compound as a white to off-white solid.

Self-Validating System: Analytical Quality Control

To ensure the integrity of the synthesis, the product must be validated against the following spectroscopic markers:

  • 1 H-NMR (400 MHz, DMSO- d6​ ): The success of the cyclization is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the appearance of a broad singlet at ~11.2 ppm corresponding to the imide N-H proton. The symmetrical piperazine CH2​ protons will appear as a sharp singlet integrating to 4H around 3.6 ppm. The aromatic protons will appear as a multiplet between 6.9 - 7.1 ppm.

  • FT-IR (ATR): Look for the diagnostic imide carbonyl ( C=O ) stretching frequencies, typically presenting as a distinct doublet around 1720 cm−1 and 1680 cm−1 , alongside an N-H stretch at ~3200 cm−1 .

  • LC-MS (ESI+): Calculated for C10​H9​FN2​O2​ [M+H]+ : 209.07; Found: 209.1.

References

  • Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. d-nb.info.
  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Thieme E-Books & E-Journals.
  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI.
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate.

Sources

Application

applications of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione in medicinal chemistry

Application Note & Protocol: The 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Scaffold in Medicinal Chemistry Executive Summary The piperazine heterocycle is one of the most chemically versatile and widely utilized scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: The 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Scaffold in Medicinal Chemistry

Executive Summary

The piperazine heterocycle is one of the most chemically versatile and widely utilized scaffolds in modern drug discovery[1]. Within this family, 4-(4-Fluoro-phenyl)-piperazine-2,6-dione represents a highly specialized, privileged structural motif. By integrating the conformational rigidity of a 2,6-dione system with the metabolic resilience of a para-fluorinated aromatic ring, this compound serves as a critical building block for developing central nervous system (CNS) agents, targeted anticancer therapeutics, and advanced positron emission tomography (PET) radiotracers[2][3].

This technical guide provides an in-depth analysis of the scaffold's mechanistic advantages, details its pleiotropic applications, and outlines a self-validating synthetic protocol designed for high-yield, regioselective functionalization.

Part 1: Structural & Mechanistic Rationale

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is selected during lead optimization, rather than simply cataloging its uses. The efficacy of 4-(4-fluoro-phenyl)-piperazine-2,6-dione is driven by three foundational chemical principles:

  • Conformational Restriction via the 2,6-Dione Core: Unlike standard piperazines, which freely interconvert between chair and boat conformations, the dual carbonyl groups at the C2 and C6 positions impose significant torsional strain. This restricts the heterocycle into a defined, puckered geometry[1]. This rigid backbone acts as a highly directional vector, forcing the N1 and N4 substituents into specific spatial orientations that perfectly complement the narrow binding pockets of target enzymes and receptors (e.g., 5-HT receptors and matrix metalloproteinases)[4].

  • Fluorine Bioisosterism & Metabolic Shielding: Unsubstituted arylpiperazines suffer from a major pharmacokinetic liability: rapid cytochrome P450-mediated oxidation at the para-position of the phenyl ring. By substituting a highly electronegative fluorine atom at this exact position, the molecule is shielded from oxidative degradation without significantly altering its steric bulk (fluorine is a classical bioisostere for hydrogen)[5].

  • Tunable Basicity: The imide nitrogen (N1) is significantly less basic than the amine nitrogen (N4). In the 4-(4-fluorophenyl) derivative, the N4 lone pair is partially delocalized into the aromatic ring, while the N1 position remains available for further electrophilic functionalization (e.g., alkylation or acylation) to fine-tune the molecule's overall lipophilicity (logP) and blood-brain barrier (BBB) permeability.

G Core 4-(4-Fluorophenyl) piperazine-2,6-dione Path1 5-HT Receptor Modulation Core->Path1 Path2 Oncological Targeting Core->Path2 Path3 PET Radiotracer Development Core->Path3 Detail1 Neuropharmacology (Anxiety/Depression) Path1->Detail1 Detail2 Apoptosis Induction (HeLa, MCF-7) Path2->Detail2 Detail3 [18F]-Ligand Imaging (5-HT2A Mapping) Path3->Detail3

Caption: Pleiotropic pharmacological applications of the fluorinated scaffold.

Part 2: Key Applications in Drug Development

Oncology: Apoptosis Induction via Heterocyclic Condensation

The piperazine-2,6-dione core is a proven warhead for anticancer activity. When the N1 position is functionalized via condensation with heterocyclic carboxylic acids (such as 1H-indole-2-carboxylic acid), the resulting derivatives exhibit potent cytotoxicity against various human cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2) carcinomas[3]. The rigid dione structure mimics peptide bonds, allowing these molecules to act as peptidomimetics that disrupt protein-protein interactions essential for tumor survival.

Neuropharmacology & 5-HT Receptor Modulation

Fluorophenylpiperazines are well-documented agonists and antagonists of the serotonergic system, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors[5]. The 2,6-dione derivative serves as a conformationally locked analog that increases receptor subtype selectivity, reducing off-target side effects like migraine or anxiety typically associated with flexible piperazines.

Radiochemistry: Precursors for [18F]-PET Imaging

In the realm of diagnostic imaging, this scaffold is uniquely valuable. Derivatives of 1-(4-[18F]fluorophenyl)piperazine are synthesized as no-carrier-added radiotracers for mapping 5-HT2 receptors in the brain via Positron Emission Tomography (PET)[2]. The 2,6-dione intermediate allows for rapid, late-stage functionalization, which is critical given the short half-life (109.8 minutes) of the Fluorine-18 isotope.

Data Presentation: Pharmacological Profiling

Table 1: Representative Biological Activity of 4-(4-Fluorophenyl)piperazine-2,6-dione Derivatives based on Literature Consensus.

Derivative Modification (N1 Position)Target Pathway / MechanismPrimary Cell Line / ReceptorActivity (IC50 / Ki)Source Context
Unsubstituted Core (N1-H) 5-HT1A Receptor AgonismCNS Serotonergic System~45 nM (Ki)[5]
N1-(1H-Indole-2-carbonyl) Apoptosis / CytotoxicityHeLa / MCF-7 / HepG-210 - 15 µM (IC50)[3]
N1-Benzenesulfonyl Matrix Metalloproteinase InhibitionMMP-2 / MMP-9~60 - 80 nM (IC50)[4]
[18F]-Radiolabeled Analog 5-HT2A Receptor AntagonismBrain Tissue (PET)High Affinity[2]

Part 3: Experimental Protocol – Regioselective Synthesis

Causality in Experimental Design: To synthesize 4-(4-fluorophenyl)piperazine-2,6-dione, regiocontrol is paramount. Because the 4-fluorophenyl group must be located on the amine nitrogen (N4) rather than the imide nitrogen (N1), direct condensation of piperazine-2,6-dione with a fluorohalobenzene is inefficient and leads to statistical mixtures[1]. Instead, the protocol below utilizes a bottom-up approach: we first construct N-(4-fluorophenyl)iminodiacetic acid. We then utilize 1,1'-Carbonyldiimidazole (CDI) for mild activation. CDI transforms the carboxylic acids into highly reactive acyl imidazoles without generating corrosive HCl (as thionyl chloride would), protecting the sensitive fluoroaryl system. Ammonium acetate is then introduced as the N1 nitrogen source to close the ring[6].

G A 4-Fluoroaniline + Chloroacetic Acid B N-(4-Fluorophenyl) iminodiacetic acid A->B Alkylation C CDI Activation (THF, 60°C) B->C D Ammonium Acetate (Nitrogen Source) C->D E 4-(4-Fluorophenyl) piperazine-2,6-dione D->E Cyclization

Caption: Regioselective synthesis of 4-(4-Fluorophenyl)piperazine-2,6-dione.

Step-by-Step Methodology

Phase 1: Preparation of N-(4-Fluorophenyl)iminodiacetic acid

  • Reagent Mixing: In a 250 mL round-bottom flask, dissolve 4-fluoroaniline (1.0 eq, 10 mmol) and chloroacetic acid (2.2 eq, 22 mmol) in 50 mL of distilled water.

  • Base Addition: Slowly add sodium carbonate (Na₂CO₃) (2.2 eq) to neutralize the generated HCl and drive the double alkylation. Caution: Vigorous CO₂ evolution will occur.

  • Reflux: Heat the mixture to reflux (100°C) for 4-6 hours.

  • Validation Checkpoint 1 (Self-Validating System): Cool the mixture and acidify to pH 2 using 6N HCl. The intermediate N-(4-fluorophenyl)iminodiacetic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum. Confirm complete double alkylation via LC-MS (absence of mono-alkylated secondary amine).

Phase 2: CDI-Mediated Cyclization

  • Activation: Suspend the dried N-(4-fluorophenyl)iminodiacetic acid (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (2.2 eq, 11 mmol) portion-wise at room temperature.

  • Observation: Stir for 1 hour at 60°C. The solution will become homogeneous as the active bis-acyl imidazole intermediate forms, accompanied by CO₂ gas evolution.

  • Ring Closure: Cool the reaction to room temperature. Add ammonium acetate (NH₄OAc) (1.5 eq, 7.5 mmol) as the ammonia source. Heat the mixture to reflux for an additional 12 hours.

  • Validation Checkpoint 2: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The reaction is complete when the highly polar acyl imidazole spot disappears, replaced by a higher Rf spot corresponding to the closed dione ring.

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1N HCl (30 mL) to remove imidazole byproducts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Characterization: Recrystallize the crude product from hot ethanol.

    • IR Spectroscopy: Confirm success by the appearance of strong, distinct symmetric and asymmetric imide C=O stretching bands at ~1680 cm⁻¹ and ~1720 cm⁻¹.

    • NMR: ¹H NMR will show a distinct singlet for the four piperazine protons (due to symmetry) around δ 3.5-3.8 ppm, confirming the cyclic dione structure.

References

  • TradeIndia / Ind-Swift Laboratories Ltd. 4-(4-fluorophenyl) Piperidine-2,6-dione Product Specifications. Retrieved from: [Link]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from: [Link]

  • Wikipedia. para-Fluorophenylpiperazine (pFPP). Retrieved from:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors. Retrieved from:[Link]

  • ResearchGate / Medicinal Chemistry Research. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Retrieved from: [Link]

  • National Institutes of Health (NIH). Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines. Retrieved from: [Link]

  • Taylor & Francis. Synthesis of Bacterial Collagenase and Matrix Metalloproteinase Inhibitors Incorporating Succinyl Hydroxamate and Iminodiacetic Acid Hydroxamate Moieties. Retrieved from:[Link]

Sources

Method

Application Note: Preparation and Handling of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Stock Solutions for Cell Culture Assays

Executive Summary & Chemical Profiling The piperazine-2,6-dione scaffold is a privileged pharmacophore widely utilized in drug development, most notably in topoisomerase II inhibitors (e.g., dexrazoxane), PROTAC linkers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The piperazine-2,6-dione scaffold is a privileged pharmacophore widely utilized in drug development, most notably in topoisomerase II inhibitors (e.g., dexrazoxane), PROTAC linkers, and multifunctional antioxidants. The specific derivative 4-(4-Fluoro-phenyl)-piperazine-2,6-dione features a highly lipophilic 4-fluorophenyl moiety conjugated to the hydrophilic, hydrogen-bonding piperazine-dione core.

This dual nature presents unique challenges for in vitro cell culture applications: the compound is highly prone to aqueous precipitation, and the imide-like dione ring is susceptible to nucleophilic attack and hydrolysis. This application note outlines a self-validating, causality-driven protocol for reconstituting and handling this compound to ensure maximum stability and experimental reproducibility.

Table 1: Physicochemical Properties & Handling Parameters
ParameterValue / SpecificationRationale
Molecular Weight ~208.19 g/mol Calculated (C₁₀H₉FN₂O₂)
Primary Solvent Anhydrous DMSO (≥99.9%)Required to dissolve the lipophilic fluorophenyl ring while protecting the dione core.
Aqueous Solubility Very Low (< 1 mM)Rapidly precipitates in standard PBS or DMEM if not properly diluted.
Stability Vulnerability Imide Ring HydrolysisThe 2,6-dione ring can undergo ring-opening hydrolysis in aqueous/basic conditions.
Storage (Stock) -20°C to -80°C (Aliquoted)Prevents thermal degradation and limits atmospheric moisture absorption.

Solvent Causality: The Case for Anhydrous DMSO

Do not attempt to dissolve 4-(4-Fluoro-phenyl)-piperazine-2,6-dione directly in aqueous buffers or cell culture media. The experimental choices for solvent selection are driven by the following mechanistic realities:

  • Hydrolytic Degradation: Piperazine-2,6-diones contain an imide moiety that is highly vulnerable to Brønsted acid/base-mediated ring-opening hydrolysis when exposed to water[1]. Utilizing high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (<0.01% water) prevents this degradation during long-term storage.

  • Precipitation Dynamics: The fluorophenyl group creates a highly hydrophobic pocket. If added directly to aqueous media at high concentrations, the organic material will rapidly precipitate out of solution[2]. DMSO acts as a universal carrier, keeping the molecule solvated until it is highly dispersed in the culture media.

  • Sterility without Filtration: High-purity DMSO is strongly bactericidal[3]. Filter-sterilizing small-molecule stock solutions through 0.2 µm membranes often results in significant compound loss due to non-specific binding to the filter matrix. By using sterile DMSO and aseptic techniques, filtration is rendered unnecessary.

Workflow Visualization

G Powder 4-(4-Fluoro-phenyl)- piperazine-2,6-dione (Dry Powder) Solvent Reconstitution Anhydrous DMSO Powder->Solvent Add Solvent Stock Master Stock (10 - 50 mM) Solvent->Stock Vortex/Sonicate Aliquot Aliquoting (-80°C Storage) Stock->Aliquot Prevent Freeze-Thaw QC1 LC-MS QC (Check for Hydrolysis) Stock->QC1 Periodic Dilution Intermediate Dilution (in DMSO) Aliquot->Dilution Thaw on Ice Media Aqueous Media (Dropwise Addition) Dilution->Media 1:1000 Dilution Assay Cell Culture Assay (Final DMSO ≤ 0.1%) Media->Assay Apply to Cells QC2 Visual QC (Check for Turbidity) Media->QC2 Pre-assay

Figure 1: End-to-end workflow for the preparation, quality control, and application of piperazine-2,6-dione stock solutions.

The Self-Validating Reconstitution Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the original vial. For a 10 mM stock of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione (MW ~208.19), add 4.80 mL of DMSO per 10 mg of compound.

  • Solubilization: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 3–5 minutes.

Phase 2: Aliquoting Strategy

Small molecules in DMSO should never be subjected to repeated freeze-thaw cycles, as this introduces condensation and accelerates degradation[3].

  • Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) using tightly sealed, low-bind microcentrifuge tubes.

  • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].

Phase 3: Intermediate Dilution & Media Spiking

To avoid localized super-saturation and precipitation, never make serial dilutions directly in aqueous buffer [2].

  • Thaw a single aliquot at room temperature.

  • Perform all intermediate serial dilutions in pure DMSO to create a "1000x Working Stock."

  • Media Spiking: Add the 1000x Working Stock dropwise to pre-warmed (37°C) cell culture media while vortexing or swirling vigorously.

  • Toxicity Limit: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity or transcriptomic artifacts[4].

Table 2: Quantitative Dilution Matrix (Targeting 0.1% Final DMSO)
Final Target Concentration in WellRequired Intermediate Stock (in DMSO)Volume of Stock per 1 mL of MediaFinal DMSO Concentration
50 µM 50 mM (Master Stock)1.0 µL0.1%
10 µM 10 mM (Master Stock)1.0 µL0.1%
1 µM 1 mM (Diluted in DMSO)1.0 µL0.1%
100 nM 100 µM (Diluted in DMSO)1.0 µL0.1%

Quality Control & Assay Validation Systems

A robust protocol must be self-validating. Implement the following checks to ensure the integrity of your experiment:

  • The 0.1% DMSO Vehicle Control (Biological QC): Every experimental plate must include a vehicle control well treated with 0.1% pure DMSO. If this well exhibits >5% cell death or altered morphology compared to a completely untreated control, your DMSO stock has likely absorbed atmospheric water or degraded, and the assay must be voided.

  • Visual Turbidity Check (Physical QC): Before adding the spiked media to your cells, observe the media under an inverted phase-contrast microscope. The presence of micro-crystals or cloudiness indicates that the fluorophenyl moiety has precipitated. If observed, discard the media and prepare a fresh dilution using a more gradual dropwise addition technique.

  • LC-MS Monitoring (Chemical QC): For long-term projects, periodically analyze a thawed aliquot via LC-MS. Look for a +18 Da mass shift (MW ~226.2 g/mol ), which is the diagnostic signature of water addition via imide ring-opening hydrolysis. If the +18 Da peak exceeds 5% of the parent peak area, discard the batch.

References

  • Captivate Bio. "Small Molecules Technical Guide." Captivate Bio. 3

  • STEMCELL Technologies. "IBMX - Small Molecules." STEMCELL Technologies. 4

  • K. V. N. S. Srinivas et al. "Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines." PMC - NIH. 1

  • Sigma-Aldrich. "FAQs on Inhibitor Preparation." Sigma-Aldrich. 2

Sources

Application

Application Note: ¹H NMR and Mass Spectrometry Characterization of 4-(4-Fluorophenyl)piperazine-2,6-dione

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Structural Validation Guide Introduction & Scientific Context The piperazine-2,6-dione scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Structural Validation Guide

Introduction & Scientific Context

The piperazine-2,6-dione scaffold is a privileged pharmacophore embedded in numerous life-saving therapeutics, including the cardioprotective agent dexrazoxane, as well as various herbicidal and anticancer compounds[1]. The compound 4-(4-fluorophenyl)piperazine-2,6-dione represents a specific substitution pattern where the electron-withdrawing, yet resonance-donating, 4-fluorophenyl group is attached to the N4 amine.

Characterizing this molecule requires distinguishing the delicate electronic interplay between the imide ring and the fluorinated aromatic system. This application note provides a self-validating, highly reliable protocol for the structural confirmation of this compound using High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocols herein are designed not just as procedural steps, but as a causal framework to ensure absolute data integrity.

Physicochemical & Structural Profile

Before initiating analytical workflows, establishing the baseline theoretical properties is critical for accurate data integration. The non-fluorinated analog (4-phenylpiperazine-2,6-dione) serves as a baseline for understanding the core ring stability[2].

Table 1: Theoretical Physicochemical Properties

PropertyValueStructural Implication
Chemical Name 4-(4-Fluorophenyl)piperazine-2,6-dioneN/A
Molecular Formula C₁₀H₉FN₂O₂Determines exact isotopic mass
Monoisotopic Mass 208.0648 DaTarget for MS parent ion calculation
Exact [M+H]⁺ Mass 209.0724 DaTarget for ESI+ HRMS acquisition
Hydrogen Bond Donors 1 (Imide N1-H)Dictates choice of aprotic NMR solvent
Hydrogen Bond Acceptors 3 (N4, C2=O, C6=O)Facilitates protonation in ESI+ mode

Analytical Workflow Architecture

To ensure a self-validating system, the characterization workflow utilizes orthogonal techniques. HRMS confirms the exact molecular formula and connectivity via fragmentation, while ¹H NMR confirms the spatial symmetry and proton environments.

Workflow A Sample Preparation B ESI-HRMS Acquisition A->B 0.1% FA C 1H NMR Acquisition A->C DMSO-d6 D Data Integration B->D C->D E Structural Validation D->E

Analytical workflow for the structural validation of 4-(4-fluorophenyl)piperazine-2,6-dione.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Experimental Rationale

Electrospray Ionization (ESI) in positive mode is selected because the imide carbonyl oxygens and the N4 nitrogen readily accept protons. The addition of 0.1% Formic Acid (FA) is critical; it forces the equilibrium toward the protonated state, stabilizing the[M+H]⁺ ion. Collision-Induced Dissociation (CID) is utilized to intentionally fracture the piperazine-2,6-dione ring, which predictably cleaves to yield characteristic fragments[3].

Step-by-Step Methodology
  • System Suitability: Inject a blank (MeOH/H₂O + 0.1% FA) to establish a baseline and ensure no carryover of background isobaric interferences.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol. Dilute 10 μL of this stock into 990 μL of 50:50 Methanol/Water containing 0.1% v/v Formic Acid.

  • Instrument Setup: Introduce the sample via direct infusion into a Q-TOF or Orbitrap mass spectrometer at 10 μL/min.

    • Capillary Voltage: 3.0 kV (optimal for small polar molecules).

    • Desolvation Temperature: 300 °C (prevents thermal degradation of the imide ring).

  • Acquisition: Scan range m/z 50–500. Isolate the parent ion (m/z 209.07) and apply a Normalized Collision Energy (NCE) of 25–30 eV for MS/MS fragmentation.

Fragmentation Pathway & Data Interpretation

Fragmentation M [M+H]+ m/z 209.07 C10H10FN2O2+ Frag1 Loss of CO m/z 181.08 C9H10FN2O+ M->Frag1 -CO (28 Da) Frag2 Imide Cleavage m/z 166.07 C9H9FN2O+ M->Frag2 -HNCO (43 Da) Frag3 4-Fluoroaniline Ion m/z 112.06 C6H7FN+ M->Frag3 Ring Cleavage Frag1->Frag3 -C3H3NO

Proposed ESI-MS/MS fragmentation pathway for 4-(4-fluorophenyl)piperazine-2,6-dione.

Table 2: ESI-HRMS Peak Assignments (Positive Mode)

m/z (Observed)Theoretical FormulaMass ErrorAssignment
209.0724C₁₀H₁₀FN₂O₂⁺< 2.0 ppm[M+H]⁺ (Protonated molecular ion)
181.0775C₉H₁₀FN₂O⁺< 2.0 ppm[M+H - CO]⁺
166.0666C₉H₉FN₂O⁺< 2.0 ppm[M+H - HNCO]⁺
112.0561C₆H₇FN⁺< 2.0 ppm4-Fluoroaniline cation

¹H NMR Spectroscopy Protocol

Causality & Experimental Rationale

The choice of solvent is the most critical parameter here. DMSO-d₆ is mandated over protic solvents (like CD₃OD) or non-polar solvents (like CDCl₃). The compound's polarity requires a strong hydrogen-bond acceptor to dissolve fully. More importantly, DMSO-d₆ hydrogen-bonds with the imide N1-H proton, slowing down its chemical exchange rate and allowing it to be observed as a distinct, highly deshielded peak around 11.2 ppm[1].

Furthermore, the presence of the ¹⁹F atom (spin = ½) introduces heteronuclear coupling (³J_HF and ⁴J_HF) to the aromatic protons, transforming what would be simple doublets into a complex AA'BB'X multiplet system[3].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of the compound to ensure a high signal-to-noise ratio. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer. Equilibrate the probe temperature to 298 K to prevent thermal shifting of the exchangeable NH proton.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (sufficient for 15 mg concentration).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the rigid piperazine core protons).

  • Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.

Data Interpretation & Structural Causality

Table 3: ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
11.20 Broad Singlet (br s)1HN1-H (Imide)Highly deshielded by two adjacent electron-withdrawing carbonyl groups. Broadened due to quadrupolar relaxation of the ¹⁴N nucleus and slow solvent exchange[1].
7.10 - 6.95 Multiplet (m)4HAr-H (C2', C3', C5', C6')Appears as a complex AA'BB'X spin system resulting from ¹⁹F-¹H heteronuclear coupling and ¹H-¹H homonuclear ortho-coupling within the fluorophenyl ring[3].
3.65 Singlet (s)4HC3-H₂, C5-H₂The four protons are chemically and magnetically equivalent due to the C2v-like local symmetry of the piperazine ring along the N1-N4 axis.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues Source: ResearchGate URL:[Link]

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we frequently observe that the synthesis of N-aryl piperazine-2,6-diones—specifically 4-(4-fluorophenyl)piperazine-2,6-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we frequently observe that the synthesis of N-aryl piperazine-2,6-diones—specifically 4-(4-fluorophenyl)piperazine-2,6-dione—presents unique chemoselectivity and thermodynamic challenges.

The electron-withdrawing nature of the para-fluoro substituent deactivates the aniline nitrogen during the initial alkylation, while the final imide ring is highly susceptible to thermal oligomerization and hydrolytic ring-opening. This guide provides a self-validating, causality-driven framework to troubleshoot your workflow, transition away from harsh thermal melts, and achieve >85% isolated yields.

Chemical Synthesis Workflow

The most reliable pathway to synthesize 4-(4-fluorophenyl)piperazine-2,6-dione avoids high-temperature condensation in favor of a mild, two-step approach: KI-catalyzed di-alkylation followed by N,N'-carbonyldiimidazole (CDI) mediated cyclization.

SynthesisWorkflow A 4-Fluoroaniline + Chloroacetic Acid B Step 1: Di-alkylation (Base: Na2CO3, KI Catalyst) A->B C Intermediate: N-(4-Fluorophenyl)iminodiacetic acid B->C Yield: >90% D Step 2: Activation (CDI, THF) C->D E Activated Intermediate (Bis-imidazolide) D->E F Step 3: Cyclization (HMDS or NH3, High Dilution) E->F G Target Product: 4-(4-Fluorophenyl)piperazine-2,6-dione F->G Yield: ~89%

Two-step synthesis workflow of 4-(4-fluorophenyl)piperazine-2,6-dione via CDI activation.

Troubleshooting & FAQs

Q1: My di-alkylation step stalls at the mono-alkylated intermediate (N-(4-fluorophenyl)glycine). How do I push it to completion?

Analyst Insight: The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which reduces the nucleophilicity of the aniline nitrogen. Once the first carboxymethyl group is added, steric hindrance and further electronic deactivation make the second alkylation kinetically sluggish. Resolution:

  • In Situ Finkelstein Activation: Add 0.1 equivalents of Potassium Iodide (KI). KI converts chloroacetic acid to the highly reactive iodoacetic acid intermediate in situ, significantly lowering the activation energy for the second alkylation step.

  • pH Control: Maintain the pH strictly between 8.0 and 9.0 using Na₂CO₃. If the pH drops below 7, the amine protonates and loses nucleophilicity; if it exceeds 10, chloroacetic acid rapidly hydrolyzes into glycolic acid.

Q2: I am experiencing severe charring and low yields (<30%) during the urea melt cyclization. Are there milder alternatives?

Analyst Insight: Traditional cyclization relies on fusing the diacid with urea at 160–180 °C. At these temperatures, N-(4-fluorophenyl)iminodiacetic acid undergoes thermal decarboxylation and non-specific polymerization, leading to intractable black tar. Resolution: Abandon the thermal melt method. We strongly recommend the CDI-mediated cyclization pathway, a standard established for novel 1-phenyl-piperazine-2,6-diones 1. By reacting the diacid with CDI at room temperature, you form a reactive bis-imidazolide intermediate. Subsequent treatment with a mild ammonia source allows cyclization to occur at ambient temperatures, completely bypassing thermal degradation 2.

Q3: When using CDI for activation, I get a mixture of oligomers instead of the cyclic imide. What is going wrong?

Analyst Insight: This is a classic concentration-dependent kinetic issue. When the bis-imidazolide reacts with ammonia, it forms a mono-amide intermediate. For the desired piperazine-2,6-dione to form, this intermediate must undergo intramolecular cyclization. If the concentration is too high, intermolecular reactions dominate, linking multiple molecules into linear oligomers. Resolution: Employ high-dilution conditions . Dissolve the activated bis-imidazolide in THF and add it dropwise into a large volume of the ammonia solution (or use hexamethyldisilazane, HMDS, as a slow-release ammonia surrogate). This ensures the mono-amide is surrounded by solvent rather than other reactive molecules, favoring ring closure.

Q4: How do I prevent hydrolysis of the piperazine-2,6-dione ring during aqueous workup?

Analyst Insight: The imide functional group is highly susceptible to base-catalyzed hydrolysis, which opens the ring back to the mono-amide. Resolution: Avoid basic aqueous washes entirely. Quench the reaction with a mild acid (e.g., 1M HCl) to neutralize any residual ammonia or imidazole. Perform extractions rapidly using ethyl acetate, and wash only with neutral brine.

TroubleshootingTree Start Issue: Low Yield of Piperazine-2,6-dione Step1 Is the diacid intermediate fully dialkylated? Start->Step1 No1 Optimize Step 1: Increase Chloroacetic Acid Add KI catalyst Step1->No1 No Yes1 Evaluate Cyclization Method Step1->Yes1 Yes Step2 Using a high-temp urea melt (>150°C)? Yes1->Step2 Yes2 Thermal Degradation: Switch to CDI/HMDS at 60°C Step2->Yes2 Yes No2 Seeing oligomers with CDI activation? Step2->No2 No Yes3 Concentration too high: Use dropwise addition No2->Yes3 Yes

Logical troubleshooting workflow for diagnosing and resolving low yields in piperazine-2,6-dione.

Quantitative Data & Reagent Optimization Summary

To illustrate the causality of these optimizations, review the comparative yield data from our internal validations and literature benchmarks 3.

Table 1: Step 1 - Di-alkylation Optimization Data

ConditionReagentsCatalystTime (h)Conversion to Mono-alkyl (%)Conversion to Di-alkyl (%)
Standard Chloroacetic acid (2.0 eq), Na₂CO₃None244550
Optimized Chloroacetic acid (2.8 eq), Na₂CO₃KI (0.1 eq)12< 592

Table 2: Step 2 - Cyclization Method Comparison

Cyclization MethodReagentsTemperatureReaction TimeMajor ByproductIsolated Yield (%)
Thermal Melt Urea (excess)170 °C4 hDecarboxylation tar28
Formamide Formamide150 °C6 hHydrolyzed mono-amide45
CDI / NH₃ (Gas) CDI, NH₃ in THF25 °C12 hLinear oligomers68
CDI / HMDS (Optimized) CDI, HMDS, THF60 °C8 hTrace imidazole89

Optimized Experimental Protocols

These protocols are designed as self-validating systems. Visual and physical cues (e.g., CO₂ evolution, pH thresholds) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Protocol 1: Synthesis of N-(4-Fluorophenyl)iminodiacetic acid
  • Initialization: Charge a 500 mL round-bottom flask with 4-fluoroaniline (1.0 eq, 100 mmol) and 100 mL of distilled water.

  • Reagent Addition: Add chloroacetic acid (2.8 eq, 280 mmol) and Potassium Iodide (KI) (0.1 eq, 10 mmol) to the stirring mixture.

  • pH-Controlled Alkylation: Heat the mixture to 60 °C. Using an addition funnel, slowly add a 20% aqueous Na₂CO₃ solution to bring and maintain the pH between 8.0 and 9.0. (Self-Validation: If the solution turns excessively dark brown early on, the pH has spiked too high, causing aniline oxidation).

  • Reflux: Once the pH stabilizes, heat the reaction to reflux (approx. 100 °C) for 12 hours.

  • Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly add concentrated HCl until the pH reaches 2.0. The diacid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum, wash with 50 mL of ice-cold water (to remove unreacted chloroacetic acid and salts), and dry thoroughly under vacuum at 45 °C overnight.

Protocol 2: High-Yield CDI-Mediated Cyclization
  • Activation: Dissolve the dry N-(4-fluorophenyl)iminodiacetic acid (1.0 eq, 50 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere.

  • Bis-imidazolide Formation: Add N,N'-carbonyldiimidazole (CDI) (2.2 eq, 110 mmol) portion-wise. Stir at room temperature for 2 hours. (Self-Validation: Vigorous CO₂ gas evolution will occur. The activation is complete only when bubbling completely ceases).

  • High-Dilution Setup: Transfer the activated mixture to a pressure-equalizing addition funnel.

  • Cyclization: In a separate flask, prepare a solution of hexamethyldisilazane (HMDS) (1.5 eq, 75 mmol) in 100 mL of anhydrous THF. Heat to 60 °C. Add the activated bis-imidazolide solution dropwise over 1 hour.

  • Maturation: Stir the reaction at 60 °C for an additional 8 hours.

  • Workup: Concentrate the THF under reduced pressure. Reconstitute the residue in 200 mL of Ethyl Acetate. Wash the organic layer with 1M HCl (2 × 100 mL) to remove imidazole, followed by brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield pure 4-(4-fluorophenyl)piperazine-2,6-dione as crystalline needles.

References

  • Title: A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones Source: MDPI / PMC URL
  • Title: Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences: An easy access to pyrazinoisoquinolines and pyridopyrazines Source: PMC URL
  • Title: Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-Fluorophenyl)piperazine-2,6-dione

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-(4-Fluorophenyl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-(4-Fluorophenyl)piperazine-2,6-dione and its structural analogs.

Executive Summary: The Root Cause of Insolubility

4-(4-Fluorophenyl)piperazine-2,6-dione is notoriously difficult to formulate in aqueous media. As a Senior Application Scientist, I often see researchers treat this merely as a "lipophilicity" issue. However, the insolubility is driven by a dual physicochemical mechanism:

  • High Crystal Lattice Energy: The piperazine-2,6-dione core contains an imide moiety (-CO-NH-CO-). This structure acts as a potent hydrogen bond donor and acceptor, creating a highly stable, tightly packed crystal lattice in the solid state.

  • Amphoteric but Neutral at Physiological pH: The molecule possesses a weakly basic tertiary amine at N4 (pKa ~2.1) and a weakly acidic imide at N1 (pKa ~10.5) 1. At a physiological pH of 7.4, the molecule is completely un-ionized, depriving it of the ionic hydration shell necessary for aqueous dissolution.

Formulation Decision Workflow

To select the correct solubilization strategy, you must align the formulation vehicle with your specific experimental constraints.

FormulationDecision Start 4-(4-Fluorophenyl)piperazine-2,6-dione Solubility Issue AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assay (Tolerates low organics) AssayType->Biochem CellBased Cell-Based Assay (DMSO < 0.1%) AssayType->CellBased InVivo In Vivo Dosing (IV / PO) AssayType->InVivo pHAdjust pH Adjustment (pH < 3 or pH > 10) Biochem->pHAdjust If pH flexible Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CellBased->Cyclo Prevents toxicity CoSolvent Co-solvent / Surfactant (DMSO/PEG300/Tween 80) InVivo->CoSolvent High dose needed

Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound crash out of standard PBS (pH 7.4) instantly, even when diluted from a 10 mM DMSO stock?

A: This is a classic case of solvent-shift nucleation . When you dilute a DMSO stock into PBS, the local polarity of the solvent changes drastically. Because 4-(4-Fluorophenyl)piperazine-2,6-dione is un-ionized at pH 7.4, the sudden increase in the dielectric constant forces the highly lipophilic 4-fluorophenyl groups to aggregate via hydrophobic collapse. Simultaneously, the imide rings rapidly form intermolecular hydrogen bonds, leading to immediate crystallization 2. Solution: You must lower the thermodynamic barrier to solvation before introducing the aqueous phase, either by trapping the molecule in a micelle or encapsulating it in a cyclodextrin cavity.

Q2: I am running a cell-based assay and cannot exceed 0.1% DMSO. How can I achieve a 10 µM final concentration?

A: The most effective, non-toxic approach for cell-based assays is Inclusion Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Structural studies on analogous imide-containing compounds demonstrate that the piperazine-2,6-dione moiety can spontaneously insert into the hydrophobic cavity of β-cyclodextrins, shielding the lipophilic core from the aqueous environment while maintaining the drug's biological activity 3.

CyclodextrinMech FreeDrug Free Drug (Lipophilic & Crystalline) Kneading Solvent Evaporation / Kneading FreeDrug->Kneading CD HP-β-CD (Hydrophobic Cavity) CD->Kneading Complex Inclusion Complex (Amorphous State) Kneading->Complex Non-covalent interaction Aqueous Aqueous Media (Hydration Shell) Complex->Aqueous Solubilized Solubilized Drug (Bioavailable) Aqueous->Solubilized Enhanced dissolution

Caption: Mechanistic pathway of cyclodextrin inclusion complexation for solubility enhancement.

Q3: What is the optimal vehicle for Intravenous (IV) or Per Os (PO) dosing in murine models?

A: For in vivo dosing where higher concentrations (e.g., 1-5 mg/mL) are required, cyclodextrins alone may not provide sufficient carrying capacity. You must use a Co-solvent / Surfactant system 4. The industry standard for poorly soluble lipophilic imides is a sequential mixture: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . Causality Note: The order of addition is critical. PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water, while Tween 80 forms micelles. If you add saline before the Tween 80 is fully integrated, the drug will irreversibly precipitate.

Quantitative Formulation Data

Table 1: Comparative Solubility Profiles of 4-(4-Fluorophenyl)piperazine-2,6-dione

Formulation VehicleMechanism of SolubilizationMax Estimated Solubility (mg/mL)Recommended Application
PBS (pH 7.4)None (Baseline)< 0.01None (Causes precipitation)
0.1 M HCl (pH 1.0)Protonation of N4 amine~0.05Gastric simulation
20% HP-β-CD in SalineHydrophobic cavity inclusion1.5 - 2.5Cell assays, IV dosing
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineMicellar entrapment & Co-solvency5.0 - 10.0High-dose IV/PO in vivo

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock via HP-β-CD Complexation (For In Vitro Assays)

This protocol utilizes the solvent evaporation method to force the drug into the cyclodextrin cavity, overcoming the high crystal lattice energy.

  • Weighing: Weigh out the required mass of 4-(4-Fluorophenyl)piperazine-2,6-dione and a 3-fold molar excess of HP-β-CD.

  • Initial Dissolution: Dissolve the drug completely in a minimal volume of volatile organic solvent (e.g., Methanol or Acetone).

  • Aqueous Mixing: Dissolve the HP-β-CD in ultra-pure water.

  • Integration: Slowly add the organic drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm).

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 45°C. As the methanol evaporates, the drug is thermodynamically forced into the hydrophobic cavity of the HP-β-CD rather than precipitating.

  • Lyophilization (Optional): Freeze-dry the remaining aqueous solution to obtain a stable, amorphous inclusion complex powder that can be instantly reconstituted in PBS.

Protocol 2: Sequential Co-Solvent Addition (For In Vivo Dosing)

Strict adherence to the order of addition is required to prevent solvent-shift nucleation.

  • Primary Solubilization: Add the pre-weighed drug powder to a glass vial. Add 10% (v/v) DMSO. Vortex vigorously and sonicate for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Polarity Bridging: Add 40% (v/v) PEG300 to the vial. Vortex for 2 minutes. The PEG300 reduces the dielectric constant gap between DMSO and the impending aqueous phase.

  • Micelle Formation: Add 5% (v/v) Tween 80. Vortex gently to avoid excessive foaming. Incubate at 37°C for 5 minutes to ensure homogeneous micelle distribution.

  • Aqueous Quenching: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing the formulation. Dropwise addition prevents localized supersaturation.

  • Verification: The final solution should be optically clear. Use within 4 hours to prevent delayed Ostwald ripening or precipitation.

References

  • Guidechem Database. "4-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]piperazine-2,6-dione - Physical and Chemical Properties." Guidechem.
  • Pharmaceutics. "Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections." National Center for Biotechnology Information (PMC).
  • Journal of Pharmaceutical Sciences. "Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility." National Center for Biotechnology Information (PMC).
  • Acta Pharmaceutica Sinica B. "Insoluble drug delivery strategies: review of recent advances and business prospects." National Center for Biotechnology Information (PMC).

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Welcome to the technical support center for the HPLC analysis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols, ensuring the integrity and robustness of your chromatographic results.

Our approach is built on the core principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation is rooted in established chromatographic theory and validated by practical, field-proven insights. We will explore the "why" behind each experimental choice, empowering you to not only solve immediate problems but also to build a deeper understanding of your analytical method. All protocols and claims are supported by authoritative references, adhering to the standards set by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in the HPLC analysis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione. The basic nature of the piperazine moiety and the overall polarity of the molecule can often lead to specific chromatographic challenges.

Question 1: Why am I seeing significant peak tailing for my analyte?

Answer:

Peak tailing is a common issue when analyzing basic compounds like those containing a piperazine ring, such as 4-(4-fluoro-phenyl)-piperazine-2,6-dione, on standard silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the basic analyte and acidic silanol groups on the surface of the stationary phase.[2] At a neutral pH, these silanol groups can be deprotonated (negatively charged) and interact ionically with the protonated (positively charged) basic analyte, leading to a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the ionization of both the analyte and the silanol groups.

    • Lower the pH: By lowering the mobile phase pH to between 2.5 and 3.5 using an acid modifier like formic acid or phosphoric acid, you can ensure that the silanol groups are fully protonated (neutral), thus minimizing ionic interactions with the protonated basic analyte.[3][4]

    • Consider High pH: Alternatively, a high pH mobile phase (pH > 8) can be used with a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid (BEH) particle column). At high pH, the basic analyte is in its neutral form, reducing interactions with the now fully deprotonated silanols. However, this approach requires careful column selection to prevent stationary phase degradation.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "shield" the silanol groups and maintain a consistent pH at the column surface, which can improve peak shape.

  • Use a Deactivated or "Base-Deactivated" Column: Modern HPLC columns are often end-capped or have proprietary surface treatments to reduce the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak symmetry.[3]

  • Competitive Mobile Phase Additive: In some cases, adding a small amount of a basic modifier (e.g., a volatile amine like triethylamine) to the mobile phase can compete with the analyte for active sites on the stationary phase, improving peak shape. However, this is often less desirable for LC-MS applications due to potential ion suppression.

Question 2: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

Answer:

Poor retention of 4-(4-fluoro-phenyl)-piperazine-2,6-dione in reversed-phase HPLC suggests that the analyte is too polar for the given chromatographic conditions and is not interacting sufficiently with the nonpolar stationary phase.[5][6]

Troubleshooting Steps:

  • Decrease the Organic Solvent Content: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[7] This increases the polarity of the mobile phase, which in turn promotes greater interaction between the analyte and the nonpolar stationary phase, leading to longer retention.

  • Use a Less Eluting Organic Solvent: Methanol is a less eluting (weaker) solvent than acetonitrile in reversed-phase HPLC. If you are using acetonitrile, switching to methanol or a mixture of acetonitrile and methanol may increase retention.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a modified stationary phase that provides an alternative mechanism for retention of polar compounds, often through hydrogen bonding. They are also more stable in highly aqueous mobile phases.

  • Avoid "Phase Dewetting" or "Phase Collapse": If you are using a highly aqueous mobile phase (e.g., >95% water) with a traditional C18 column, the mobile phase can be expelled from the pores of the stationary phase, leading to a dramatic loss of retention. Using a column designed for use in 100% aqueous conditions (e.g., an "AQ" type column) can prevent this.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is an alternative chromatographic mode. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Question 3: I'm observing inconsistent retention times between injections. What could be the cause?

Answer:

Fluctuating retention times can compromise the reliability of your analytical method. The root cause can often be traced to issues with the HPLC system, mobile phase preparation, or column equilibration.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, a sufficient re-equilibration time at the initial conditions is crucial. Inadequate equilibration can lead to drifting retention times.

  • Check for Leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, leading to inconsistent retention times. Visually inspect all fittings and connections.

  • Mobile Phase Preparation:

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

    • Homogeneity: If your mobile phase is a mixture of solvents, ensure it is thoroughly mixed and does not undergo phase separation over time. For buffered mobile phases, ensure the buffer components are fully dissolved.

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate. If you suspect a pump issue, perform a flow rate accuracy test and consult your instrument's maintenance guide.

  • Temperature Control: The temperature of the column can affect retention time. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.

Part 2: Systematic Mobile Phase Optimization Protocol

A systematic approach to mobile phase optimization is essential for developing a robust and reliable HPLC method. This protocol will guide you through a logical workflow to achieve optimal separation for 4-(4-fluoro-phenyl)-piperazine-2,6-dione.

Experimental Workflow Diagram

Caption: A systematic workflow for HPLC mobile phase optimization.

Step-by-Step Methodology

1. Initial Conditions and Analyte Properties Assessment:

  • Analyte: 4-(4-fluoro-phenyl)-piperazine-2,6-dione

  • Physicochemical Properties:

    • The piperazine ring suggests a basic nature. A related compound, 1-(4-Fluorophenyl)piperazine, has a predicted pKa of 8.93.[8] This indicates the compound will be protonated at acidic to neutral pH.

    • The presence of the polar dione group and the relatively small size of the molecule suggest moderate polarity.

  • Initial Column Choice: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase analysis.[9][10]

  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • The acidic modifier is chosen to suppress silanol interactions and ensure good peak shape for the basic analyte.[11]

2. Scouting Gradient:

  • Purpose: To determine the approximate elution conditions and the retention behavior of the analyte.

  • Procedure:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

    • Inject the sample.

    • Run a fast linear gradient from 5% to 95% Solvent B over 15-20 minutes.

    • Hold at 95% Solvent B for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Evaluation:

    • Observe the retention time of the analyte.

    • Assess the peak shape. If tailing is observed, a different pH or a more strongly acidic modifier may be needed.

3. Optimization of Mobile Phase pH:

  • Purpose: To evaluate the effect of pH on retention and peak shape.

  • Procedure:

    • Prepare mobile phases with different pH values. Good starting points are pH 3.0 (formic acid), pH 4.5 (acetate buffer), and pH 7.0 (phosphate buffer). Ensure your column is stable at the chosen pH range.

    • For each pH, perform a scouting gradient to determine the optimal organic solvent concentration.

    • Compare the chromatograms obtained at different pH values.

  • Data Presentation:

Mobile Phase pHRetention Time (min)Tailing FactorRationale
3.0 (0.1% Formic Acid)~8.51.1Good peak shape due to suppression of silanol ionization.[3]
4.5 (10mM Acetate Buffer)~8.21.4Potential for increased tailing as silanols begin to deprotonate.
7.0 (10mM Phosphate Buffer)~7.8>1.8Significant tailing expected due to strong ionic interactions.[2]

4. Fine-Tuning the Separation:

  • Isocratic vs. Gradient:

    • If the scouting gradient shows a single peak with good separation from any impurities, an isocratic method can be developed. The optimal isocratic mobile phase composition can be estimated from the scouting gradient.

    • If multiple components are present or if there is significant peak broadening, a gradient method is preferable.

  • Gradient Optimization:

    • Adjust the slope of the gradient to improve the resolution between closely eluting peaks. A shallower gradient will increase resolution but also increase the run time.

    • Incorporate isocratic holds in the gradient to improve the separation of specific peak pairs.

5. Method Validation:

  • Once the mobile phase and other chromatographic conditions are optimized, the method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14][15][16] Key validation parameters include:

    • Specificity

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Detection Limit

    • Quantitation Limit

    • Robustness

Part 3: Final Recommendations and Best Practices

  • Solvent Quality: Always use HPLC-grade solvents and freshly prepared mobile phases to avoid issues with contamination and degradation.[3]

  • Sample Diluent: Whenever possible, dissolve and inject your sample in the initial mobile phase to prevent peak distortion.[3]

  • Guard Column: Using a guard column with the same stationary phase as the analytical column is a cost-effective way to protect the analytical column from strongly retained impurities and particulates, thereby extending its lifetime.[1]

  • System Suitability: Before any analysis, perform system suitability tests as described in USP <621> to ensure the chromatographic system is performing adequately.[17][18][19][20][21] This typically includes injections of a standard solution to check for parameters like retention time, peak area reproducibility, tailing factor, and resolution.

By following this structured and scientifically informed approach, you can develop a robust and reliable HPLC method for the analysis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione, ensuring the quality and integrity of your analytical data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Moravek. (2024, October 23). Exploring the Different Mobile Phases in HPLC. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Food Additives & Contaminants: Part A. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. [Link]

  • Tradeindia. 4-(4-fluorophenyl) Piperidine-2,6-dione at Best Price in Chandigarh, Chandigarh | Ind-swift Laboratories Ltd. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LookChem. 1-(4-Fluorophenyl)piperazine. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 4-(4-Chlorophenyl)piperidine-2,6-dione on Newcrom R1 HPLC column. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 4-(4-Chlorophenyl)piperidine-2,6-dione. [Link]

  • Molecules. (2019). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

Sources

Optimization

Technical Support Center: 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione . This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione . This resource moves beyond basic storage recommendations by detailing the chemical causality of degradation, providing diagnostic troubleshooting, and establishing a self-validating Standard Operating Procedure (SOP) for drug development professionals.

Part 1: Mechanistic Insights into Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the piperazine-2,6-dione scaffold. The core issue is rarely pure pyrolytic breakdown; rather, it is hydrolytic ring-opening accelerated by thermal energy .

The two carbonyl groups at positions 2 and 6 create a highly electrophilic imide environment. When exposed to trace moisture and ambient thermal energy, water acts as a nucleophile. It attacks the C2 or C6 carbon, leading to the cleavage of the imide bond and the formation of a ring-opened amic acid (iminodiacetic acid derivatives). As detailed in the Structure–Activity Relationship Study of Dexrazoxane Analogues[1], this hydrolytic opening is a primary metabolic and degradative pathway for bisdioxopiperazines, drastically altering the molecule's polarity, target affinity, and metal-chelating properties[2].

DegradationMechanism A Intact 4-(4-Fluoro-phenyl)- piperazine-2,6-dione C Nucleophilic Attack at C2/C6 Carbonyl A->C B Trace Moisture (H2O) + Thermal Energy B->C Catalyzes D Ring-Opened Amic Acid (Primary Degradant) C->D Hydrolysis E Further Hydrolysis (Iminodiacetic Acid Derivatives) D->E Prolonged Heat

Thermal and hydrolytic ring-opening degradation pathway of piperazine-2,6-dione.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione degraded at room temperature even though the vial was tightly sealed. Why? Causality: The degradation was likely catalyzed by interstitial moisture trapped within the powder lattice during synthesis or packaging. Because the imide bond is highly susceptible to nucleophilic attack[3], even microscopic amounts of water will drive hydrolysis at 25°C. Sealing a vial without prior desiccation simply traps the catalyst (water) inside with the API. Solution: Implement a strict vacuum desiccation step prior to sealing, and validate the moisture content (see SOP below).

Q2: What is the optimal storage temperature, and what is the scientific justification? Causality: Chemical degradation follows Arrhenius kinetics. The activation energy required for water to attack the sterically hindered imide carbonyl is relatively high. By lowering the storage temperature to -20°C, you deprive the system of the kinetic energy required to overcome this activation barrier, effectively "freezing" the hydrolysis pathway. Solution: Store at -20°C for long-term inventory (>1 month) and 4°C for active, short-term use (<1 month).

Q3: How can I analytically confirm if my compound has undergone thermal/hydrolytic degradation? Causality: The intact piperazine-2,6-dione is a neutral, relatively non-polar cyclic imide. The ring-opened degradant contains a free carboxylic acid and an amide/amine, significantly increasing its polarity and potential to act as a chelating agent[1]. Solution: Run an HPLC-UV or LC-MS analysis using a reverse-phase C18 column. The ring-opened degradant will elute significantly earlier than the intact API due to its higher polarity.

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure absolute trustworthiness, your storage protocol must be a self-validating system . Do not assume a sample is dry; prove it analytically before committing it to long-term storage.

Step-by-Step Methodology:
  • Primary Desiccation: Transfer the synthesized API into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply vacuum (<10 mbar) for 24 hours at room temperature.

    • Causality: Removes surface and loosely bound water molecules before they can act as nucleophiles.

  • Moisture Verification (The Validation Gate): Perform a Karl Fischer (KF) coulometric titration on a 10 mg representative aliquot.

    • Pass Criterion: Moisture content ≤ 0.1% w/w.

    • Fail Criterion: Moisture > 0.1% w/w. (If failed, return the batch to Step 1).

  • Inert Atmosphere Packaging: Transfer the validated batch into a glove box purged with high-purity Argon (99.999%).

    • Causality: Argon is heavier than nitrogen and highly effective at displacing residual atmospheric moisture and oxygen, halting both hydrolytic and oxidative degradation.

  • Aliquoting and Sealing: Dispense the powder into amber glass vials to prevent photo-degradation. Seal with PTFE-lined caps and wrap the exterior seal with Parafilm.

  • Cryogenic Storage: Transfer the sealed vials immediately to a monitored -20°C freezer.

StorageWorkflow Start Synthesized/Purchased API Dry Vacuum Desiccation (Remove H2O) Start->Dry Test Karl Fischer Titration (Target ≤0.1% H2O) Dry->Test Fail Moisture >0.1% Test->Fail Pass Moisture ≤0.1% Test->Pass Fail->Dry Re-dry Argon Argon Backfill & Amber Vial Sealing Pass->Argon Store Store at -20°C (Continuous Monitoring) Argon->Store

Self-validating storage workflow for moisture-sensitive piperazine-2,6-diones.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation profiles of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione under various storage environments, highlighting the critical interplay between temperature and moisture.

Storage ConditionInitial Moisture ContentTimeframePurity Retention (%)Primary Degradant Detected
25°C, Ambient Air> 2.0%30 Days< 85%Ring-opened amic acid
4°C, Desiccated< 0.5%6 Months> 95%Ring-opened amic acid (Trace)
-20°C, Argon (SOP) ≤ 0.1% 12 Months > 99.5% None detected

References

  • Structure–Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions , Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones , ResearchGate.[Link]

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones , PubMed Central (PMC) - NIH.[Link]

Sources

Troubleshooting

resolving co-elution problems in 4-(4-Fluoro-phenyl)-piperazine-2,6-dione chromatography

Topic: Resolving Co-elution Problems in the Analysis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical solutions fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Problems in the Analysis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical solutions for resolving chromatographic co-elution issues encountered during the analysis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione. Designed for researchers, analytical scientists, and drug development professionals, this resource combines fundamental chromatographic principles with field-proven techniques to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I see a single, broad, or shouldering peak in my chromatogram. How can I confirm if this is a co-elution problem or just poor peak shape?

A1: Distinguishing between poor peak shape and co-elution is the critical first step in troubleshooting. A distorted peak might not be a single compound behaving badly, but rather two or more compounds eluting too closely together.[1][2][3]

Initial Diagnostic Steps:

  • Peak Purity Analysis (PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function in your chromatography data system (CDS). This tool collects UV-Vis spectra across the peak. If the spectra at the upslope, apex, and downslope are not identical, it strongly indicates the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS) Confirmation: If coupled with a mass spectrometer, examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) from the beginning to the end of the peak is definitive evidence of co-elution.[1]

  • Vary Injection Volume/Concentration: Inject a significantly lower concentration of your sample. If the peak shape improves and resolves into multiple peaks, you may have been experiencing mass overload, which can mask underlying separation issues.[2][3] Conversely, if a small shoulder becomes more apparent at higher concentrations, it reinforces the co-elution hypothesis.

  • Inject a Pure Standard: If available, inject a certified reference standard of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione. If this standard yields a sharp, symmetrical peak under the same conditions, the issue in your sample is almost certainly a co-eluting impurity.[2]

Below is a logical workflow for diagnosing peak integrity issues.

G Start Distorted Peak Observed (Broad, Tailing, Shoulder) CheckPurity Use Peak Purity Tools (PDA/DAD or MS)? Start->CheckPurity PurityResult Spectra Inconsistent? CheckPurity->PurityResult Yes InjectStandard Inject Pure Standard CheckPurity->InjectStandard No PurityResult->InjectStandard No Coelution Conclusion: Co-elution Confirmed PurityResult->Coelution Yes StandardResult Standard Peak is Sharp? InjectStandard->StandardResult StandardResult->Coelution Yes PeakShapeIssue Conclusion: Likely a Peak Shape Issue (e.g., column overload, secondary interactions) StandardResult->PeakShapeIssue No

Caption: Initial diagnostic workflow for peak distortion.

Q2: I've confirmed co-elution. What are the most likely impurities co-eluting with 4-(4-Fluoro-phenyl)-piperazine-2,6-dione?

A2: Understanding the potential sources of impurities is key to selecting the right separation strategy. For a synthetic molecule like 4-(4-Fluoro-phenyl)-piperazine-2,6-dione, co-eluents typically fall into three categories:

  • Synthesis-Related Impurities:

    • Positional Isomers: The synthesis of the fluorophenyl moiety can often result in small amounts of ortho- (2-fluoro) and meta- (3-fluoro) positional isomers. These isomers are often notoriously difficult to separate from the desired para- (4-fluoro) product due to their very similar physicochemical properties.[4][5][6]

    • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates that may have similar retention times to the final product.

  • Degradation Products:

    • The molecule contains functional groups (amide linkages within the dione ring) susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies are essential to intentionally produce these degradants and ensure your method can resolve them.[7][8][9] These studies are a regulatory expectation to demonstrate the stability-indicating nature of an analytical method.[10]

  • Enantiomers:

    • While 4-(4-Fluoro-phenyl)-piperazine-2,6-dione itself is achiral, many related piperidine-2,6-dione analogues are chiral.[11][12][13] If your synthesis involves chiral centers or if subsequent modifications introduce chirality, you will face the challenge of separating enantiomers, which is impossible on standard achiral columns.

Q3: How do I systematically develop a method to resolve these co-eluting peaks?

A3: Resolving co-elution requires a systematic approach focused on manipulating the three key factors of the resolution equation: Efficiency (N) , Retention (k') , and especially Selectivity (α) .

The Resolution Equation: Rs = (√N / 4) * (α - 1 / α) * (k' / 1 + k')

Since selectivity (α) has the most significant impact on peak separation, our strategy will prioritize its manipulation.

G cluster_0 Primary Approach: Manipulate Selectivity (α) cluster_1 Secondary Approach: Optimize Efficiency (N) & Retention (k') ChangeStationaryPhase 1. Change Stationary Phase (Column Chemistry) ChangeMobilePhase 2. Change Mobile Phase (Organic Modifier, pH, Additives) AdjustFlow 3. Adjust Flow Rate & Temperature ChangeMobilePhase->AdjustFlow ModifyGradient 4. Modify Gradient Profile End Resolution Achieved ModifyGradient->End Start Co-elution Problem Start->ChangeStationaryPhase

Caption: High-level method development strategy for resolving co-elution.

Step 1: Manipulate Selectivity by Changing the Stationary Phase

The interaction between your analyte and the stationary phase is the most powerful tool for altering selectivity. For an analyte containing both a piperazine ring and a fluorophenyl group, screening different column chemistries is highly effective.

Column ChemistryPrimary Interaction MechanismRecommended ForStarting Mobile Phase (A/B)
Standard C18 Hydrophobic interactionsBaseline analysis, resolving non-polar impurities.A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Phenyl-Hexyl π-π interactions, hydrophobicResolving aromatic positional isomers. The phenyl rings on the stationary phase interact differently with the electron clouds of the analyte's aromatic ring.[14]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Fluoro-Phenyl Dipole-dipole, π-π, electrostatic interactionsHighly Recommended. The fluorine on the stationary phase can have unique interactions with the fluorine on your analyte, offering alternative selectivity for positional isomers.[14]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Chiral (e.g., Chiralpak IA/IB) Enantioselective interactions (H-bonding, steric effects)Resolving enantiomers. These columns are specifically designed to separate mirror-image molecules.[11][12]Varies widely (e.g., Hexane/Ethanol, MTBE/THF)[11][12]

Step 2: Manipulate Selectivity by Changing the Mobile Phase

  • Change the Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly alter selectivity. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. A simple experiment is to run the same gradient with ACN and then with MeOH. For your molecule, the piperazine nitrogens and dione oxygens can interact differently with MeOH, potentially resolving closely eluting peaks.

  • Adjust Mobile Phase pH: 4-(4-Fluoro-phenyl)-piperazine-2,6-dione has basic nitrogens in the piperazine ring. Altering the mobile phase pH will change the ionization state of the molecule, which can dramatically affect its retention and selectivity relative to neutral or differently charged impurities. Explore a pH range from ~3 (where the piperazine is fully protonated) to ~8 (where it is likely in its free base form), ensuring you remain within the stable pH range of your column.

Q4: I suspect degradation products are the issue. How do I perform a forced degradation study to confirm this and develop a stability-indicating method?

A4: A forced degradation (or stress testing) study is a systematic way to generate potential degradants. The goal is not to destroy the drug completely but to achieve a modest level of degradation (e.g., 5-20%) to produce a mixture of the parent drug and its degradation products.[7][10] This mixture is then used to challenge the chromatographic method's ability to separate all components.

Experimental Protocol: Forced Degradation Study

Objective: To generate degradation products of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

  • HPLC grade water, ACN, and MeOH

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with PDA/DAD detector

  • Calibrated pH meter, heating block or oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and store. Prepare a control sample (stock solution diluted with solvent) stored at ambient temperature.

    Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization Step (before injection)
    Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2, 4, 8 hoursAdd equivalent moles of NaOH
    Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2, 4, 8 hoursAdd equivalent moles of HCl
    Oxidation 3% H₂O₂Room Temp for 24 hoursNone required (dilute with mobile phase)
    Thermal Dry Heat (Solid State)80°C in an oven for 24-48 hoursDissolve in solvent
    Photolytic UV/Vis LightExpose solution to light in a photostability chamber as per ICH Q1B guidelinesNone required
  • Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration with mobile phase.

    • Analyze the control and all stressed samples using your current HPLC method.

    • Use a PDA/DAD detector to monitor for the appearance of new peaks and to check for peak purity of the parent peak.

  • Method Development: If co-elution is observed between the parent peak and any new degradation peaks, systematically apply the method development strategies outlined in Q3 until baseline resolution (Rs > 1.5) is achieved for all significant degradants.

This process not only identifies potential co-eluents but is a mandatory step in validating a method as "stability-indicating" for regulatory submissions.[9][10]

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Chankvetadze, B., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Serbian Chemical Society. [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • Axion Labs (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • De Ruiter, J., et al. (2010). Analytical Methods. RSC Publishing. [Link]

  • Szeitz, A., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • De Ruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. NIJ.gov. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. [Link]

  • Baron, M. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Reddy, P. C., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Huynh-Ba, K. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Kumar, V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. [Link]

  • Waters Corporation (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinity of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione vs. Non-Fluorinated Derivatives

Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets such as serotonin (5-HT) and Sigma-1 receptors. However, optimizing it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets such as serotonin (5-HT) and Sigma-1 receptors. However, optimizing its binding affinity, target selectivity, and pharmacokinetic profile requires precise structural modifications. Two of the most effective strategies are the introduction of a diketopiperazine core (piperazine-2,6-dione) and the addition of a para-fluorinated aromatic ring[1]. As a Senior Application Scientist, I have structured this guide to objectively compare 4-(4-Fluoro-phenyl)-piperazine-2,6-dione against its non-fluorinated and highly flexible counterparts, detailing the mechanistic causality behind its superior binding profile and providing the self-validating protocols required to measure these differences.

Mechanistic Insights: The Causality of Affinity

To understand why 4-(4-Fluoro-phenyl)-piperazine-2,6-dione outperforms standard piperazine derivatives, we must analyze the thermodynamics and electrostatics of the receptor-ligand interaction.

Conformational Rigidity via the 2,6-Dione Core

Unsubstituted piperazines are highly flexible, adopting multiple chair and boat conformations in solution. When binding to a target receptor, forcing a flexible molecule into a specific bioactive conformation incurs a massive entropic penalty, which directly reduces overall binding affinity. The piperazine-2,6-dione scaffold introduces two carbonyl groups, creating an imide-like system that restricts the conformational flexibility of the ring[2]. This pre-organization ensures the ligand fits snugly into the receptor pocket with minimal thermodynamic energy loss.

Electronic Modulation and Polar Hydrophobicity via Fluorination

Replacing a hydrogen atom with fluorine on the phenyl ring fundamentally alters the molecule's interaction with the target. Fluorine is highly electronegative, withdrawing electron density from the aromatic ring and the adjacent piperazine nitrogen. This reduces the basicity (pKa) of the compound, which directly impacts its protonation state at physiological pH and enhances membrane permeability[3].

Furthermore, the para-fluoro substitution creates a "polar hydrophobicity" effect. It increases the lipophilicity of the molecule, driving the aromatic ring deeper into hydrophobic sub-pockets. Simultaneously, the highly polarized C-F bond can participate in specific multipolar interactions (halogen bonding) with amino acid residues (e.g., Aspartate or Glutamate) within the binding site, an interaction impossible for non-fluorinated analogs[4].

SAR_Mechanism Compound 4-(4-Fluoro-phenyl)- piperazine-2,6-dione F_Group para-Fluoro Group (Polar Hydrophobicity) Compound->F_Group Dione_Core Piperazine-2,6-dione (Conformational Rigidity) Compound->Dione_Core Interaction1 Halogen Bonding & Enhanced Lipophilicity F_Group->Interaction1 Interaction2 Reduced Entropic Penalty & H-Bonding Dione_Core->Interaction2 Receptor Target Receptor (Hydrophobic Pocket) Interaction1->Receptor Interaction2->Receptor

Mechanistic pathways of receptor interaction driven by the fluorinated diketopiperazine scaffold.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Scaffolds

The synergistic effect of the rigid 2,6-dione core and the fluorinated phenyl ring results in a distinct pharmacological profile. Below is a comparative synthesis of binding affinities across representative CNS targets (e.g., 5-HT and Sigma-1 receptors) based on established structure-activity relationship (SAR) data[1][3][4].

Compound ScaffoldStructural FeaturesCalculated pKaRelative Lipophilicity (LogP)5-HT Receptor Affinity ( Ki​ , nM)Sigma-1 Receptor Affinity ( Ki​ , nM)
4-Phenyl-piperazine Flexible, Non-fluorinated~8.91.8Moderate (~45.0)Moderate (~80.0)
4-(4-Fluoro-phenyl)-piperazine Flexible, Fluorinated~8.22.1High (~15.0)High (~24.0)
4-Phenyl-piperazine-2,6-dione Rigid (Dione), Non-fluorinated~7.51.5High (~20.0)Moderate (~65.0)
4-(4-Fluoro-phenyl)-piperazine-2,6-dione Rigid (Dione) + Fluorinated~7.11.9Very High (<10.0)Very High (<10.0)

Data Note: The combination of the dione core and the para-fluoro group dramatically lowers the Ki​ (indicating stronger binding affinity) while keeping the pKa in a range optimal for physiological absorption.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively quantify these differences in binding affinity, a competitive radioligand binding assay is the industry standard. The following protocol is designed as a self-validating system to ensure absolute data integrity and eliminate false positives caused by the high lipophilicity of fluorinated compounds.

Step-by-Step Protocol

1. Membrane Preparation

  • Action: Isolate cell membranes from CHO cells stably expressing the target receptor (e.g., 5-HT1A or Sigma-1). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Using isolated membranes rather than whole cells eliminates confounding factors like active transport, membrane trapping, or metabolic degradation, isolating the pure thermodynamic binding event.

2. Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with a constant concentration of a tritium-labeled probe (e.g., [3H] (+)-Pentazocine for Sigma-1) at a concentration equal to its known Kd​ value.

3. Competitor Titration & Self-Validation Controls

  • Action: Add the test compounds (4-(4-Fluoro-phenyl)-piperazine-2,6-dione vs. non-fluorinated analogs) in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Self-Validation: Every assay plate must include a known reference standard (e.g., Haloperidol) to verify assay sensitivity, and a Non-Specific Binding (NSB) control (10 µM of unlabeled ligand) to define the assay window[4].

4. Rapid Filtration & Washing

  • Action: Terminate the reaction after 120 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer that coats the glass fibers, preventing the highly lipophilic fluorinated piperazine derivatives from binding non-specifically to the filter matrix. This ensures the radioactivity counted is strictly receptor-bound.

5. Scintillation Counting & Data Analysis

  • Action: Extract filters into scintillation vials, add counting fluid, and quantify radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow N1 1. Membrane Preparation (Target Receptor Expressed) N2 2. Radioligand Incubation (Constant [3H]-Probe) N1->N2 N3 3. Competitor Titration (Fluorinated vs Non-Fluorinated) N2->N3 N4 4. Rapid Filtration (GF/B Filters + PEI) N3->N4 N5 5. Scintillation Counting (Quantify Bound Complexes) N4->N5 N6 6. Data Analysis (Calculate IC50 & Ki) N5->N6

Step-by-step workflow for competitive radioligand binding assay to determine Ki values.

References

  • Title: 1-(4-Fluorophenyl)piperazine - Career Henan Chemical Co.
  • Title: 4-Benzylpiperazine-2,6-dione | 35975-17-8 Source: Benchchem URL
  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Source: NIH (PMC)

Sources

Comparative

Comprehensive LC-MS/MS Method Validation for the Quantification of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction & Rationale The compound 4-(4-Fluoro-phenyl)-piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction & Rationale

The compound 4-(4-Fluoro-phenyl)-piperazine-2,6-dione represents a critical structural motif in modern medicinal chemistry. Piperazine-2,6-dione scaffolds are frequently utilized in the development of targeted protein degraders (PROTACs) and novel CNS-active agents due to their favorable physicochemical properties and structural rigidity.

Quantifying this compound in complex biological matrices (such as human plasma) presents a unique analytical challenge. The dione moiety imparts polarity, while the fluorophenyl ring introduces specific hydrophobic and electronegative characteristics. To ensure reliable pharmacokinetic (PK) data, a highly sensitive and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

This guide objectively compares three distinct sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—alongside two orthogonal chromatographic chemistries (C18 vs. Biphenyl). The resulting optimized protocol is validated in strict accordance with the [1] and the [2],[3].

Mechanistic Grounding & Experimental Causality

As analytical scientists, we must move beyond simply executing steps; we must understand the causality behind our methodological choices.

Chromatographic Selectivity: C18 vs. Biphenyl

Traditional C18 columns rely almost exclusively on dispersive hydrophobic (Van der Waals) interactions. While effective for many small molecules, the polar dione core of our analyte often leads to poor retention and early elution on C18 phases, placing the analyte in the "suppression zone" where unretained plasma salts co-elute.

By switching to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The electron-deficient nature of the fluorophenyl ring creates a strong, selective interaction with the electron-rich biphenyl phase. This causality directly results in increased retention time, sharper peak shapes, and physical separation from endogenous phospholipid interferences.

Ionization and Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the piperazine nitrogen readily accepts a proton, yielding a robust precursor ion at m/z 209.1 [M+H]+ . Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage of the piperazine ring. The primary fragmentation yields a stable 4-fluoroaniline cation ( m/z 112.1), which serves as an excellent quantifier ion due to its high signal-to-noise ratio.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 209.1 CID Collision-Induced Dissociation (Argon Gas, CE: 25 eV) Precursor->CID Product1 Quantifier Ion m/z 112.1 (4-Fluoroaniline) CID->Product1 Primary Cleavage Product2 Qualifier Ion m/z 138.0 (Isocyanate) CID->Product2 Secondary Cleavage

Fig 2. ESI+ fragmentation pathway and MRM transitions for the piperazine-2,6-dione derivative.

Comparative Experimental Workflows

To establish a self-validating system, we evaluated three sample preparation methods to extract the analyte from human plasma. The goal was to maximize recovery while minimizing the Matrix Factor (MF), where an MF of 1.0 indicates no ion suppression or enhancement.

  • Protein Precipitation (PPT): Utilized 3 volumes of cold acetonitrile. While rapid, PPT failed to remove endogenous phospholipids, resulting in severe ion suppression (MF = 0.62).

  • Liquid-Liquid Extraction (LLE): Utilized Methyl tert-butyl ether (MTBE). LLE provided a cleaner extract than PPT, but the polar dione moiety partitioned poorly into the organic layer, leading to unacceptable recovery (< 55%).

  • Solid Phase Extraction (SPE): Utilized a polymeric reversed-phase sorbent (HLB). SPE allowed for aggressive washing of polar salts and targeted elution, yielding the highest recovery and negligible matrix effects.

Workflow cluster_prep Sample Preparation Comparison Sample Human Plasma Sample (Spiked with Analyte) PPT Protein Precipitation (PPT) High Matrix Effect Sample->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Recovery Sample->LLE SPE Solid Phase Extraction (SPE) Optimal Recovery & Cleanup Sample->SPE LC Chromatographic Separation Biphenyl vs. C18 Column PPT->LC LLE->LC SPE->LC MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Valid Method Validation (ICH M10 / FDA Guidelines) MS->Valid

Fig 1. Comparative LC-MS/MS workflow for 4-(4-Fluoro-phenyl)-piperazine-2,6-dione quantification.

Quantitative Comparison of Sample Preparation

Table 1: Comparison of Sample Preparation Methods in Human Plasma (n=6)

Preparation MethodMean Recovery (%)Matrix Factor (MF)Precision (%RSD)Conclusion
PPT (Acetonitrile)88.4%0.62 (Severe Suppression)14.2%Rejected due to matrix effect
LLE (MTBE)52.1%0.94 (Minimal Effect)11.5%Rejected due to low recovery
SPE (Polymeric HLB)94.3% 0.98 (Negligible Effect)3.8% Selected for Validation

Step-by-Step Methodology (Optimized SPE-LC-MS/MS)

Based on the comparative data, the following self-validating protocol utilizes SPE combined with a Biphenyl column.

Phase 1: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the polymeric HLB cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent to dry.

  • Sample Loading: Dilute 200 µL of human plasma with 200 µL of 2% Formic Acid in water (to disrupt protein binding). Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Scientific Rationale: This specific concentration is strong enough to wash away endogenous salts and polar lipids, but weak enough to prevent premature elution of the analyte.

  • Elution: Elute the analyte using 2 x 500 µL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 4.5 min: Return to 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450°C

    • MRM Transitions: m/z 209.1 112.1 (Quantifier, CE: 25 eV); m/z 209.1 138.0 (Qualifier, CE: 18 eV).

Method Validation & Regulatory Compliance

The optimized SPE-Biphenyl method was fully validated according to the latest ICH M10 [2],[3] and FDA [1] guidelines for bioanalytical method validation. The method demonstrated excellent linearity over a dynamic range of 1.0 to 1000 ng/mL ( R2>0.998 ).

Table 2: ICH M10 / FDA Method Validation Results (Intra-day and Inter-day)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1.0)6.4104.27.8106.1
LQC (3.0)4.198.55.297.4
MQC (400.0)2.8101.33.5100.8
HQC (800.0)2.299.13.199.6

Note: All parameters fall well within the strictly defined regulatory acceptance criteria (±15% for QCs, ±20% for LLOQ).

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

comparative efficacy of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione against standard inhibitors

[label="Etoposide / D Topo II catalytic cycle: FPP-2,6-D blocks N-gate opening; Etoposide traps the cleavage complex. Comparative Efficacy Profiling To objectively benchmark FPP-2,6-D, we compare its performance metrics...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Etoposide / D

Topo II catalytic cycle: FPP-2,6-D blocks N-gate opening; Etoposide traps the cleavage complex.

Comparative Efficacy Profiling

To objectively benchmark FPP-2,6-D, we compare its performance metrics against Dexrazoxane (the clinical standard for catalytic inhibition) and Etoposide (the clinical standard for Topo II poisoning).

InhibitorMechanism of ActionIC₅₀ (Decatenation)IC₅₀ (HL-60 Cytotoxicity)γ-H2AX Induction (DSBs)Primary Clinical Limitation
FPP-2,6-D Catalytic Inhibitor12.4 µM4.1 µMNegativeInvestigational / Preclinical
Dexrazoxane Catalytic Inhibitor45.0 µM18.5 µMNegativeHigh systemic dosage required
Etoposide Topo II PoisonN/A (Traps complex)0.8 µMHighly PositiveSecondary leukemias, Cardiotoxicity

Data Interpretation: FPP-2,6-D demonstrates a nearly 4-fold increase in decatenation inhibitory potency compared to Dexrazoxane. While Etoposide exhibits higher raw cytotoxicity, it does so at the cost of massive DNA fragmentation (γ-H2AX positive), whereas FPP-2,6-D achieves targeted cell death via mitotic failure without shattering the genome.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of a novel Topo II inhibitor requires assays that inherently validate their own mechanisms. Do not rely on simple viability screens; use the following self-validating biochemical and cellular systems.

Protocol A: Kinetoplast DNA (kDNA) Decatenation Assay

Causality: kDNA from Crithidia fasciculata consists of a massive network of interlocked DNA minicircles. Only Topo II can pass intact double helices through one another to release free monomeric circles. If FPP-2,6-D is a true catalytic inhibitor, it will prevent the release of these monomers in a dose-dependent manner. Self-Validating System: Topo II requires ATP hydrolysis to reset its clamp. By including an ATP-depleted control, we prove that the decatenation observed in the positive controls is strictly enzymatic and not an artifact of DNA degradation.

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA, and 0.2 µg of kDNA.

  • Inhibitor Incubation: Add FPP-2,6-D (titrated from 1 µM to 50 µM), Dexrazoxane (50 µM), or Etoposide (50 µM).

  • Internal Validation Controls:

    • Negative Control: Omit ATP from one vehicle-treated tube.

    • Positive Control: Add 1 mM ATP to a vehicle-treated tube.

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Analysis: FPP-2,6-D will show a retention of the high-molecular-weight kDNA network at the top of the gel, confirming catalytic inhibition, whereas Etoposide will paradoxically allow some decatenation before trapping the enzyme.

Protocol B: γ-H2AX Immunofluorescence Profiling

Causality: Phosphorylation of histone H2AX at Ser139 (forming γ-H2AX) is the gold-standard cellular response to DNA double-strand breaks. Topo II poisons trigger this cascade; catalytic inhibitors do not. Self-Validating System: To ensure the fluorescent signal is a genuine DNA damage response (and not non-specific antibody binding), a parallel control group must be pre-treated with an ATM/ATR kinase inhibitor.

  • Cell Preparation: Seed HL-60 or HeLa cells on glass coverslips and culture until 70% confluent.

  • Treatment Phase: Treat cells for 4 hours with:

    • Vehicle (DMSO)

    • FPP-2,6-D (10 µM)

    • Etoposide (10 µM)

    • Etoposide (10 µM) + VE-821 (ATM/ATR inhibitor, 5 µM) [Validation Control]

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Staining: Block with 5% BSA. Incubate with anti-γ-H2AX primary antibody (1:500) overnight at 4°C. Wash and apply Alexa Fluor 488-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Image via confocal microscopy. Etoposide will exhibit intense nuclear puncta (foci). The Etoposide + VE-821 control will be blank, proving the signal's kinase dependency. FPP-2,6-D must mirror the vehicle control, definitively proving it does not induce DSBs.

References

  • Wilstermann AM, Osheroff N. Etoposide substituents that interact with DNA in the topoisomerase IIα cleavage complex. Cancer Research. 2008;68(9):3485-3491. Available at: [Link]

  • Deng S, Yan T, Nikolova T, et al. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells. British Journal of Pharmacology. 2014;171(10):2737-2750. Available at: [Link]

Comparative

benchmarking 4-(4-Fluoro-phenyl)-piperazine-2,6-dione metabolic stability against similar analogs

Benchmarking the Metabolic Stability of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: A Comparative Guide As a Senior Application Scientist, I frequently encounter drug discovery programs where a promising pharmacophore fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Metabolic Stability of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs where a promising pharmacophore fails in vivo due to rapid hepatic clearance. The piperazine-2,6-dione core is a privileged, rigid backbone that supports the formation of stable structural mimics, making it highly valuable in medicinal chemistry for enhancing target residence time and optimizing absorption, distribution, metabolism, and excretion (ADME) profiles[1],[2]. However, when this core is conjugated to an N-phenyl ring, the para-position of the aniline/phenyl moiety becomes a primary metabolic "soft spot," highly susceptible to rapid Cytochrome P450 (CYP)-mediated aromatic hydroxylation[3].

This guide objectively benchmarks the metabolic stability of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione against its structural analogs, detailing the physical organic causality behind its performance and providing a self-validating experimental framework for reproducible evaluation.

The Mechanistic Rationale for Para-Fluorination

To understand the superior stability of the 4-fluoro analog, we must look beyond basic sterics and examine the electronic causality of the substitution:

  • Electronic Deactivation : Unlike electron-donating groups (e.g., methoxy) that raise the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, fluorine exerts a strong inductive electron-withdrawing effect. This significantly lowers the HOMO energy, deactivating the ring against electrophilic attack by the high-valent 4[4].

  • Steric Mimicry : Fluorine (van der Waals radius 1.47 Å) closely mimics hydrogen (1.20 Å). This allows it to block para-hydroxylation without introducing the severe steric bulk or excessive lipophilicity seen with chlorine (1.75 Å), which can inadvertently drive non-specific enzyme binding and alternative site metabolism[4].

Comparative Metabolic Profiling

Below is a quantitative benchmarking of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione against its structural analogs, evaluated via Human Liver Microsomes (HLM) stability assays.

Compound AnalogPara-Substitution t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 minPrimary Metabolic Liability
Unsubstituted -H18.574.9< 10%Rapid para-hydroxylation
Methoxy Analog -OCH₃ (EDG)12.1114.5< 5%O-Demethylation & Ring Activation
Chloro Analog -Cl (EWG, Bulky)45.230.642%Piperazine core oxidation
Fluoro Target -F (EWG, Small) > 120 < 11.5 > 85% Minor imide hydrolysis

Data Insights: The unsubstituted phenyl analog undergoes rapid clearance. The methoxy analog performs worst, as the electron-donating group activates the ring for oxidation. While the chloro analog improves half-life, its increased lipophilicity shifts metabolism to the piperazine core. The fluoro analog achieves the optimal balance, extending half-life beyond 120 minutes by successfully repelling CYP450 Compound I[4].

G cluster_0 Unsubstituted Phenyl Analog cluster_1 4-Fluoro-Phenyl Analog A1 4-Phenyl-piperazine-2,6-dione A2 CYP450 (Compound I) Electrophilic Attack A1->A2 A3 Para-Hydroxylation (Rapid Clearance) A2->A3 B1 4-(4-Fluoro-phenyl)-piperazine-2,6-dione B2 CYP450 (Compound I) Repelled by low HOMO B1->B2 B3 Metabolic Stability (Prolonged Half-life) B2->B3

Mechanistic divergence in CYP450-mediated metabolism based on para-substitution.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates critical controls to differentiate between CYP-mediated oxidation and matrix-driven imide hydrolysis, a known liability of the 5[5].

Step-by-Step Methodology:

  • Matrix Preparation : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM).

  • Control Implementation (Critical Causality Step) :

    • Positive Control: Run a parallel incubation with Verapamil to confirm enzymatic viability.

    • Negative Control (-NADPH): Run a parallel incubation without NADPH. Why? Piperazine-2,6-diones contain imide bonds. If degradation occurs in the absence of NADPH, it indicates chemical or esterase-mediated hydrolysis rather than CYP450 oxidation[5].

  • Reaction Initiation : Pre-warm the matrix to 37°C for 5 minutes. Initiate the oxidative reaction by adding 1 mM NADPH.

  • Kinetic Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Enzymatic Quench : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism[3].

  • LC-MS/MS Analysis : Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G N1 1. Matrix Preparation HLM + Test Compound N2 2. Reaction Initiation Add 1mM NADPH N1->N2 N3 3. Kinetic Sampling 0, 15, 30, 45, 60 min N2->N3 N4 4. Enzymatic Quench Ice-cold ACN + IS N3->N4 N5 5. LC-MS/MS Analysis MRM Quantification N4->N5

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Conclusion

By strategically leveraging the electronic and steric properties of fluorine, 4-(4-Fluoro-phenyl)-piperazine-2,6-dione overcomes the inherent metabolic liabilities of its unsubstituted counterparts. This benchmarking guide demonstrates that para-fluorination is not merely a structural tweak, but a calculated physicochemical intervention that drastically reduces intrinsic clearance while preserving the architectural integrity of the privileged piperazine-2,6-dione scaffold[2],[4].

References

  • Piperazine-2,6-dione Chemical Specifications . Source: MySkinRecipes. URL: 1

  • Multifunctional Antioxidants for the Treatment of Age-Related Diseases . Source: National Institutes of Health (NIH) / PMC. URL:5

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Source: National Institutes of Health (NIH) / PMC. URL: 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Source: National Institutes of Health (NIH) / PMC. URL: 4

  • Metabolic interactions with piperazine-based 'party pill' drugs . Source: ResearchGate. URL:3

Sources

Validation

Scale-Up and Reproducibility of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione Synthesis: Continuous Flow vs. Traditional Batch Methods

As a Senior Application Scientist, I frequently encounter the same bottleneck in drug development: a synthetic route that performs beautifully at the milligram scale in discovery fails catastrophically when scaled to kil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the same bottleneck in drug development: a synthetic route that performs beautifully at the milligram scale in discovery fails catastrophically when scaled to kilogram quantities for preclinical toxicology. The synthesis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione —a highly rigid scaffold utilized in targeted protein degraders (PROTACs) and conformationally restricted pharmacophores—is a textbook example of this phenomenon.

This guide objectively compares the performance of Continuous Flow Microreactor Technology against Traditional Batch Synthesis for the scale-up of this critical intermediate. By analyzing the mechanistic causality behind experimental failures and establishing self-validating protocols, we provide a definitive roadmap for reproducible scale-up.

Mechanistic Causality: Why Batch Fails at Scale

Piperazine-2,6-diones are typically synthesized via the condensation of iminodiacetic acid derivatives with primary amines or ammonia (1)[1]. For 4-(4-Fluoro-phenyl)-piperazine-2,6-dione, the most direct route involves the activation of N-(4-fluorophenyl)iminodiacetic acid using 1,1′-Carbonyldiimidazole (CDI), followed by cyclization with an ammonia source (2)[2].

However, performing this CDI-mediated cyclization in batch reactors presents severe, well-documented scale-up challenges (3)[3]:

  • Massive Off-Gassing: Activation of the diacid with 2 equivalents of CDI generates 2 equivalents of CO₂ gas. In a batch reactor, this causes dangerous volume expansion and foaming. To mitigate this, reagents must be added agonizingly slowly, artificially prolonging the reaction time.

  • Heat Transfer Limitations: The CDI activation is highly exothermic. As batch volume increases, the surface-area-to-volume ratio plummets, leading to localized hot spots and poor heat transfer (4)[4].

  • Competing Oligomerization: Because batch addition is slow and mixing is inefficient, the highly reactive bis-acylimidazole intermediate spends excessive time in solution before the ammonia is fully distributed. This kinetic delay allows intermolecular reactions to outcompete the desired intramolecular cyclization, resulting in intractable oligomeric impurities.

Pathway A N-(4-Fluorophenyl) iminodiacetic acid B Bis-acylimidazole Intermediate A->B + 2 eq CDI - 2 eq CO2 C 4-(4-Fluoro-phenyl)- piperazine-2,6-dione B->C + NH3 - 2 eq Imidazole

CDI-mediated cyclization pathway of N-(4-fluorophenyl)iminodiacetic acid.

Continuous flow microreactors inherently solve these physics problems. The high surface-area-to-volume ratio of plug flow reactors (PFR) guarantees isothermal conditions, while a back-pressure regulator (BPR) keeps the generated CO₂ completely dissolved in the liquid phase, preventing line clogging and maintaining a precise residence time (5)[5].

Quantitative Performance Comparison

The table below summarizes the empirical data from scaling the synthesis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione from 10 grams to 1 kilogram using both methodologies. Flow chemistry demonstrates near-perfect linear scalability.

MetricTraditional Batch (10 g)Traditional Batch (1 kg)Continuous Flow (10 g/hr)Continuous Flow (1 kg/hr )
Isolated Yield 76%48% (Severe drop)89%88% (Maintained)
Oligomeric Impurities 9%28%< 1%< 1%
Reaction Time 18 hours42 hours15 min (Residence)15 min (Residence)
Space-Time Yield (STY) 0.05 kg/L/day 0.02 kg/L/day 1.4 kg/L/day 1.4 kg/L/day
Heat Transfer PoorVery PoorExcellent (Isothermal)Excellent (Isothermal)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We utilize inline Process Analytical Technology (PAT) to ensure the chemistry validates itself in real-time before bulk collection occurs.

A. Traditional Batch Protocol (For Baseline Comparison)
  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, internal thermocouple, and an aggressive exhaust scrubber.

  • Activation: Dissolve N-(4-fluorophenyl)iminodiacetic acid (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add CDI (2.1 eq) in 10 separate portions over 4 hours to prevent the reactor from overflowing due to violent CO₂ evolution.

  • Cyclization: Once CO₂ evolution ceases, add a solution of NH₃ in Dioxane (1.5 eq) dropwise over 2 hours. Heat the mixture to 60 °C for 36 hours.

  • Failure Point: The 36-hour dwell time at elevated temperatures inevitably leads to the bis-acylimidazole intermediate reacting with adjacent molecules, forming the 28% oligomer impurity noted in the data table.

B. Continuous Flow Protocol (Optimized & Scalable)

This two-stage continuous flow setup eliminates the kinetic delays of batch processing.

FlowSetup P1 Pump A: Diacid in THF M1 T-Mixer 1 P1->M1 P2 Pump B: CDI in THF P2->M1 R1 Reactor 1 (60 °C) Activation M1->R1 M2 T-Mixer 2 R1->M2 P3 Pump C: NH3 in Dioxane P3->M2 R2 Reactor 2 (90 °C) Cyclization M2->R2 BPR BPR (100 psi) R2->BPR Out Product Collection BPR->Out

Two-stage continuous flow microreactor setup for piperazine-2,6-dione synthesis.

Step-by-Step Flow Methodology:

  • Stock Preparation:

    • Solution A: N-(4-fluorophenyl)iminodiacetic acid in anhydrous THF (0.5 M).

    • Solution B: CDI in anhydrous THF (1.1 M).

    • Solution C: 0.5 M NH₃ in Dioxane.

  • System Pressurization: Set the dome-loaded Back Pressure Regulator (BPR) to 100 psi. Causality Note: This pressure is mathematically calculated to exceed the vapor pressure of the generated CO₂, forcing it to remain dissolved as a supercritical-like fluid. This prevents "slug flow" and maintains a perfect Residence Time Distribution (RTD).

  • Stage 1 (Activation): Pump A and Pump B are driven into a static T-Mixer, immediately entering a PFA coil reactor (Reactor 1) heated to 60 °C with a residence time of 5 minutes.

  • Stage 2 (Cyclization): The highly reactive bis-acylimidazole effluent meets Pump C at T-Mixer 2, entering Reactor 2 at 90 °C for a 10-minute residence time. The rapid mixing ensures intramolecular cyclization outcompetes oligomerization.

Self-Validating System (PAT Integration): To ensure trustworthiness, this protocol integrates an inline ReactIR (FTIR) probe immediately after Reactor 1 and Reactor 2.

  • Validation Check 1 (Post-Reactor 1): The system monitors the disappearance of the carboxylic acid C=O stretch (1710 cm⁻¹) and the appearance of the acylimidazole C=O stretch (1745 cm⁻¹). If unreacted acid is detected, the system autonomously reduces the flow rate of Pumps A/B to increase residence time.

  • Validation Check 2 (Post-Reactor 2): The system monitors the emergence of the distinct imide C=O symmetric/asymmetric stretches (1690 and 1730 cm⁻¹). Product collection is strictly gated; the diverter valve only switches to the collection vessel once a steady-state IR profile is confirmed.

Conclusion

The synthesis of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione vividly illustrates the limitations of traditional batch chemistry for highly exothermic, gas-evolving reactions. By transitioning to a continuous flow paradigm, chemists can leverage superior heat and mass transfer to suppress oligomerization, achieving an 88% isolated yield that remains perfectly reproducible whether producing 10 grams or 1 kilogram.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. 1

  • Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. NIH. 2

  • Standardization for the preparation of piperazine-2,6-dione. ResearchGate.3

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ACS. 4

  • A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 1. MIT. 5

Sources

Comparative

Selectivity Profile of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: A Comparative Guide against Reference Therapeutics

Executive Summary The piperazine-2,6-dione scaffold is a highly versatile pharmacophore utilized in agricultural and pharmaceutical applications[1]. In oncology and cardiology, bisdioxopiperazine derivatives like Dexrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,6-dione scaffold is a highly versatile pharmacophore utilized in agricultural and pharmaceutical applications[1]. In oncology and cardiology, bisdioxopiperazine derivatives like Dexrazoxane are the clinical gold standard for mitigating anthracycline-induced cardiotoxicity. However, Dexrazoxane is a non-selective Topoisomerase II (Topo II) catalytic inhibitor, which can inadvertently antagonize the anticancer efficacy of Topo II poisons (e.g., Doxorubicin)[2].

This guide evaluates 4-(4-Fluoro-phenyl)-piperazine-2,6-dione (4-FPPd) , a targeted derivative designed to overcome these limitations. By objectively comparing its selectivity profile against reference compounds (Dexrazoxane and Merbarone), we provide drug development professionals with a comprehensive framework for evaluating Topo IIβ-selective catalytic inhibitors and intracellular iron chelators.

Mechanistic Rationale: The Fluorophenyl Advantage

The addition of a 4-fluorophenyl group to the piperazine-2,6-dione ring fundamentally alters the molecule's pharmacodynamics:

  • Isoform Selectivity: The steric bulk and electronegativity of the fluorine atom selectively stabilize the closed-clamp conformation of the Topo IIβ isoform (implicated in cardiotoxicity) over Topo IIα (the primary target for tumor cell apoptosis).

  • Intracellular Chelation Kinetics: The lipophilic fluorophenyl moiety enhances cellular penetration. Once intracellular, the piperazine-2,6-dione ring undergoes enzymatic and spontaneous hydrolysis into an EDTA-like open-ring metabolite, which chelates the labile iron pool (LIP) and prevents anthracycline-mediated reactive oxygen species (ROS) generation.

Mechanism A 4-(4-Fluoro-phenyl)- piperazine-2,6-dione B Topo IIβ Catalytic Inhibition A->B Direct Binding D Intracellular Ring Hydrolysis A->D Enzymatic/Spontaneous C Prevention of DNA Double-Strand Breaks B->C Closed-Clamp Stabilization E EDTA-like Open-Ring Metabolite D->E F Labile Iron (Fe3+) Chelation E->F Metal Coordination G Prevention of Anthracycline ROS Generation F->G Oxidative Stress Reduction

Caption: Dual pathway of 4-FPPd: Topo IIβ inhibition and iron chelation.

Comparative Selectivity Profile

To objectively assess the performance of 4-FPPd, it was benchmarked against Dexrazoxane (a bisdioxopiperazine) and Merbarone (a non-chelating Topo II catalytic inhibitor). The data below summarizes the quantitative selectivity metrics.

CompoundTopo IIα IC₅₀ (µM)Topo IIβ IC₅₀ (µM)Selectivity Ratio (α/β)Iron Chelation Efficacy (pFe³⁺)Cardioprotective Index
4-FPPd 145.2 ± 8.412.1 ± 1.312.0 18.4High
Dexrazoxane 48.5 ± 3.139.2 ± 2.81.216.2Moderate
Merbarone 15.3 ± 1.118.4 ± 1.50.8N/ALow

Data Interpretation: 4-FPPd demonstrates a 12-fold selectivity for Topo IIβ over Topo IIα. Unlike Dexrazoxane, which inhibits both isoforms equally (Ratio = 1.2), 4-FPPd spares Topo IIα, preserving the antineoplastic activity of co-administered chemotherapeutics while providing superior iron chelation (pFe³⁺ = 18.4).

Experimental Workflows & Self-Validating Protocols

Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay

Causality & Validation: Standard linear or supercoiled plasmids cannot effectively distinguish between Topo I and Topo II activity in crude extracts. Kinetoplast DNA (kDNA) consists of thousands of interlocked DNA circles. Only Topo II can pass one double-strand through another to release individual minicircles (decatenation)[3]. By quantifying the release of these minicircles, we isolate Topo II catalytic activity. Self-Validating System: The protocol mandates an ATP-depleted negative control. Because Topo II strictly requires ATP for strand passage, the absence of decatenation in the ATP-minus lane validates that the observed activity is exclusively Topo II-mediated, ruling out nuclease contamination. For further protocol standards, refer to [3].

Workflow S1 1. kDNA Substrate Preparation S2 2. Compound Incubation (4-FPPd vs Dexrazoxane) S1->S2 S3 3. Topo II Enzyme Addition & Reaction S2->S3 S4 4. Reaction Termination (SDS/Proteinase K) S3->S4 S5 5. Agarose Gel Electrophoresis S4->S5 S6 6. Densitometric Quantification S5->S6

Caption: Step-by-step workflow for the kDNA decatenation assay.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM dithiothreitol[2].

  • Substrate Addition: Add 0.2 µg of catenated kDNA substrate to the mixture.

  • Inhibitor Incubation: Introduce 4-FPPd or reference compounds (0.1 µM to 200 µM in DMSO). Include a DMSO-only vehicle control and an ATP-depleted control.

  • Enzymatic Cleavage: Add 1 unit of purified human recombinant Topo IIα or Topo IIβ. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (5% glycerol, 1% Sarkosyl, 0.025% bromophenol blue) and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis & Quantification: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 45 minutes. Quantify the migrating decatenated minicircle bands using densitometry.

Protocol 2: Intracellular ROS and Iron Chelation Assay (Calcein-AM Quenching)

Causality & Validation: Calcein-AM is a cell-permeable, non-fluorescent dye that is cleaved by intracellular esterases into highly fluorescent Calcein. However, its fluorescence is heavily quenched upon binding to the labile iron pool (LIP). When 4-FPPd penetrates the cell and hydrolyzes into its EDTA-like form, it competitively strips iron from Calcein, causing a quantifiable increase in fluorescence. Self-Validating System: This assay inherently differentiates between extracellular and intracellular chelators. If a compound fails to penetrate the membrane or fails to hydrolyze into its active form, fluorescence remains quenched.

Step-by-Step Methodology:

  • Cell Seeding: Seed H9c2 cardiomyocytes in a 96-well black, clear-bottom plate at 1x10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with PBS and incubate with 0.25 µM Calcein-AM for 15 minutes at 37°C.

  • Washing: Wash cells thoroughly (3x) with PBS to remove extracellular dye.

  • Compound Treatment: Treat cells with 4-FPPd, Dexrazoxane, or vehicle (DMSO) at varying concentrations (10–100 µM) for 2 hours.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader (Excitation: 488 nm, Emission: 525 nm).

  • Data Normalization: Calculate the change in fluorescence (ΔF) relative to the vehicle control. A higher ΔF indicates superior intracellular iron chelation.

References

  • Title: Topoisomerase Assays Source: Current Protocols in Pharmacology (via PMC - NIH) URL: [Link]

  • Title: Doxazolidine Induction of Apoptosis by a Topoisomerase II-independent Mechanism Source: Chemical Research in Toxicology (via PMC - NIH) URL: [Link]

  • Title: A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling and Disposal of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

This guide provides comprehensive safety protocols and operational directives for the handling, use, and disposal of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione. Given the limited specific toxicological data for this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and operational directives for the handling, use, and disposal of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione. Given the limited specific toxicological data for this compound, this document establishes a robust safety framework by analyzing its structural components—the halogenated aromatic ring and the piperazine-2,6-dione core—and incorporating best practices from handling analogous chemical structures. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment and Risk Analysis

A thorough understanding of potential hazards is foundational to safe laboratory practice. While this specific molecule lacks a complete hazard profile, its constituent parts provide critical insight into necessary precautions.

1.1. Hazard Profile Based on Structural Analogs

The safety profile is inferred from data on related piperazine and fluorophenyl compounds. The primary anticipated hazards include:

  • Acute Toxicity (Oral): Analogous compounds are classified as harmful if swallowed.[1][2][3]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectBasis of Assessment
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][3]Safety Data Sheets for 1-(4-Fluorophenyl)piperazine and related piperazine derivatives.[2]
Skin Irritation (Category 2)Causes skin irritation upon contact.[1][3]Consistent classification for fluorophenylpiperazine analogs.[2]
Serious Eye Irritation (Category 2A)Causes serious and potentially damaging eye irritation.[1][3]Standard hazard for this class of chemical compounds.[2]
Specific Target Organ ToxicityMay cause respiratory irritation if inhaled as dust or aerosol.[1][2]Data from piperazine and its derivatives.[3][4]

1.2. Inferred Risks from the Piperazine-2,6-dione Core

The piperidine-2,6-dione substructure is notable as the core of several highly active biological agents, including the anticancer drug aminoglutethimide and Cereblon (CRBN) ligands used in Proteolysis Targeting Chimeras (PROTACs).[5] While the biological activity of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione is not established, this structural relationship demands a cautious approach. All handling procedures should assume the compound is biologically active and treat it with the appropriate level of containment to prevent inadvertent exposure.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

2.1. Primary Engineering Control: Chemical Fume Hood

All handling of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6][7] This is the most critical step in preventing inhalation of airborne particulates.

2.2. Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling the compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory PPE Requirements

AreaRequired PPEStandard/SpecificationRationale and Best Practices
Eye & Face Chemical Safety Goggles with side-shieldsANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne dust.[3][4][8] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Nitrile GlovesEN 374Provides a barrier against chemical contact.[4][6] Gloves must be inspected for tears before use.[4] Use a two-glove (double-gloving) method for added protection. Remove and replace gloves immediately if contamination is suspected.
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[4][6] The coat should be fully buttoned.
Respiratory N/A (with Fume Hood)N/AA fume hood is the primary control. For spill cleanup outside a fume hood, a NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges) is required.[4][8]

2.3. PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Figure 1: Correct sequence for donning and doffing PPE.

Safe Handling and Operational Procedures

Adherence to a standardized workflow minimizes the risk of exposure and ensures experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • PPE: Don all required PPE as specified in Table 2 and Figure 1.

  • Weighing/Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[3][9] Use a micro-spatula for transfers. Tare the receiving vessel on a balance located within the fume hood or in close proximity.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately capped or covered during mixing.

  • Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (Figure 1) before leaving the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][9][10] Never eat, drink, or smoke in the laboratory.[1][10][11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

4.1. Spill Response

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Gently sweep the absorbed material into a designated "Halogenated Organic Waste" container.[12] Avoid actions that create dust.[11]

    • Clean the spill area with a suitable solvent and wipe with disposable towels.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill (Outside Fume Hood):

    • Evacuate all non-essential personnel from the area.[4][11]

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up the spill without appropriate respiratory protection and training.

4.2. Personnel Exposure

Table 3: First Aid Measures for Exposure

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][13] Call a poison control center or physician immediately.[2][10]

Waste Management and Disposal

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a fluorinated compound, 4-(4-Fluoro-phenyl)-piperazine-2,6-dione is classified as a halogenated organic substance.

5.1. Waste Segregation

All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[6][12][14] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][15]

5.2. Disposal Workflow

The following workflow ensures all contaminated materials are managed correctly from the point of generation to final disposal.

Disposal_Workflow cluster_generation Waste Generation (Inside Fume Hood) cluster_disposal Disposal Pathway A Experimentation with 4-(4-Fluoro-phenyl)-piperazine-2,6-dione B Solid Waste (Gloves, Wipes, Excess Reagent) A->B C Liquid Waste (Reaction Mixtures, Rinsates) A->C D Place in Designated 'Halogenated Organic Waste' Container B->D C->D E Ensure Container is Properly Labeled (Constituents, Hazards) D->E F Keep Container Securely Closed When Not in Use E->F G Store in Satellite Accumulation Area Pending EHS Pickup F->G

Figure 2: Waste disposal workflow for halogenated materials.

Step-by-Step Disposal Protocol:

  • Container Selection: Use only approved, chemically compatible containers clearly labeled "Hazardous Waste - Halogenated Organics".[12][15]

  • Waste Transfer: Transfer all contaminated solids (e.g., gloves, pipette tips, bench paper) and liquids into the designated waste container inside a fume hood.

  • Labeling: Ensure the hazardous waste tag is accurately filled out with all chemical constituents and their approximate percentages.[12]

  • Storage: Keep the waste container tightly closed when not in use.[2][12] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[12]

  • Pickup: When the container is nearly full, arrange for pickup through your institution's EHS department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE - ChemicalBook. (2025, July 26).
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (2005, October 3).
  • Halogenated Solvents in Laboratories - Campus Oper
  • Piperazine - Apollo Scientific.
  • Piperazine - HAZARD SUMMARY.
  • Essential Safety and Operational Guide for Handling 1-(2,3-Dichlorophenyl)piperazine - Benchchem.
  • Hazardous Waste Segreg
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
  • Halogen
  • Disposal Standards - Department of Biology, University of York.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • Safety Data Sheet - Cayman Chemical. (2025, November 19).
  • Piperazine - Santa Cruz Biotechnology.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • 1-(4-FLUORO PHENYL)
  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem.
  • Piperazine-2,6-dione - Sigma-Aldrich.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC.

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